5-Ethoxysalicylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFPIOJAOEMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161777 | |
| Record name | 5-Ethoxysalicylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-71-5 | |
| Record name | 5-Ethoxysalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxysalicylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethoxysalicylic acid | |
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| Record name | 5-ethoxysalicylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxysalicylic acid, a derivative of the well-known salicylic acid, is an aromatic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with an ethoxy group at the 5-position, suggests potential for various biological activities. As with other salicylic acid derivatives, its physicochemical properties are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic and toxicological characteristics.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents comparative data from closely related analogues, including salicylic acid and other 5-substituted salicylic acid derivatives. Furthermore, detailed experimental protocols for the determination of key chemical properties are provided to facilitate further research and characterization of this and similar molecules.
Chemical and Physical Properties
While specific experimental data for this compound is sparse, its properties can be inferred and compared with related compounds.
Table 1: Identifiers and General Properties of this compound
| Property | Value |
| IUPAC Name | 5-Ethoxy-2-hydroxybenzoic acid |
| CAS Number | 2226-66-6 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)O |
Table 2: Comparative Physicochemical Properties of Salicylic Acid and Related Compounds
| Property | This compound | Salicylic Acid | Ethyl Salicylate | 5-Nitrosalicylic acid | 5-Iodosalicylic acid |
| Melting Point (°C) | Data not available | 158-161[1] | 1.3[2] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 211 | 234[3][4] | Data not available | Data not available |
| pKa | Data not available | 2.97 | Predicted: 9.72[5][6] | Data not available | Data not available |
| Solubility in Water | Data not available | 2.24 g/L at 25°C[1] | Sparingly soluble[5] | Data not available | Data not available |
| LogP | Data not available | 2.26 | 3.0[2] | Data not available | Data not available |
Note: The lack of specific experimental data for this compound highlights the need for further experimental characterization.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related salicylic acid derivatives.
Table 3: Comparative Spectroscopic Data of Salicylic Acid and its Derivatives
| Spectroscopic Technique | This compound (Predicted) | Salicylic Acid | Ethyl Salicylate |
| ¹H NMR (ppm) | Aromatic protons (δ 6.5-8.0), Ethoxy protons (quartet ~δ 4.0, triplet ~δ 1.4), Carboxylic acid proton (>δ 10), Phenolic proton (variable) | Aromatic protons (δ 6.9-8.0), Carboxylic acid proton (~δ 13), Phenolic proton (variable) | Aromatic protons (δ 6.8-7.8), Hydroxyl proton (~δ 10.85), Ethyl protons (quartet ~δ 4.4, triplet ~δ 1.4)[7] |
| ¹³C NMR (ppm) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 110-160), Ethoxy carbons (~δ 60, ~δ 15) | Carbonyl carbon (~δ 175), Aromatic carbons (~δ 115-162) | Carbonyl carbon (~δ 170), Aromatic carbons (~δ 112-162), Ethyl carbons (~δ 61, ~δ 14) |
| IR (cm⁻¹) | O-H stretch (broad, ~3200-2500 for carboxylic acid), C=O stretch (~1650-1700), C-O stretch (~1200-1300), Aromatic C-H and C=C stretches | O-H stretch (broad, ~3233), C=O stretch (~1650-1670), Aromatic C=C stretch (~1558-1612)[2] | O-H stretch (~3100), C=O stretch (~1680), C-O stretch (~1250) |
| Mass Spec (m/z) | Molecular ion peak at 182. Fragmentation may involve loss of H₂O, CO₂, and the ethoxy group. | Molecular ion peak at 138. Key fragments at 120 (loss of H₂O) and 92 (loss of CO₂) | Molecular ion peak at 166. Key fragments at 120 (loss of ethoxy radical) and 92[2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of substituted salicylic acids like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 0.01 M.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Determination of Solubility
The solubility of a compound in various solvents is fundamental to its formulation and biological activity.
Methodology (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved this compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Quantification: Calculate the solubility from the measured concentration.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (O-H, C-H, C=O, C-O, C=C) in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample molecules using a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectral Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Synthesis Workflow
A general synthesis for a substituted salicylic acid, such as this compound, can be conceptualized through the Kolbe-Schmitt reaction followed by appropriate functional group manipulation.
Potential Biological Signaling Pathway Involvement
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. It is plausible that this compound, as a salicylate derivative, would exert its biological effects through a similar mechanism.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has compiled the available information on its chemical properties, highlighting the areas where experimental data is currently lacking. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this molecule. The elucidation of its precise physicochemical and spectroscopic properties will be instrumental in understanding its biological activity and potential therapeutic applications.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 4. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 5. China HYDROXY-TEMPO CAS 2226-96-2 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy factory and manufacturers | Unilong [unilongmaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Physicochemical Characteristics of Ethyl Salicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl salicylate, the ethyl ester of salicylic acid, is a prominent organic compound with significant applications across the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma, coupled with its analgesic and anti-inflammatory properties, establishes it as a compound of considerable scientific interest.[1] A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental for its effective application in research, drug development, and quality control. This guide provides a detailed overview of the core physicochemical characteristics of ethyl salicylate, methodologies for their determination, and insights into its biological relevance.
Core Physicochemical Properties
The fundamental physicochemical properties of ethyl salicylate are summarized in the table below, offering a convenient reference for experimental design and data interpretation.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][3][5] |
| CAS Number | 118-61-6 | [2][6][7] |
| Appearance | Colorless liquid | [8] |
| Odor | Wintergreen-like | [8][9] |
| Melting Point | 1.0 to 3.0 °C | [8][10] |
| Boiling Point | 232 to 235 °C at 760 mmHg | [5][8] |
| Density | 1.125 to 1.131 g/cm³ at 20-25 °C | [8][10] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | [1][5][8] |
| logP (o/w) | 2.95 to 3.07 | [4][10] |
| Refractive Index | 1.521 to 1.523 at 20 °C | [10] |
| pKa | 9.93 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of ethyl salicylate.
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum of ethyl salicylate in CDCl₃ typically shows signals for the aromatic protons between 6.8 and 7.9 ppm, a quartet for the methylene (-CH₂) protons of the ethyl group around 4.4 ppm, a triplet for the methyl (-CH₃) protons of the ethyl group around 1.4 ppm, and a singlet for the hydroxyl (-OH) proton.[5] |
| ¹³C NMR | The carbon NMR spectrum in CDCl₃ will exhibit signals for the carbonyl carbon of the ester around 170 ppm, aromatic carbons between 112 and 162 ppm, the methylene carbon of the ethyl group around 61 ppm, and the methyl carbon of the ethyl group around 14 ppm.[5] |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands. A broad band for the hydroxyl group (-OH) stretching is observed around 3200 cm⁻¹. The carbonyl group (C=O) of the ester shows a strong absorption peak around 1680 cm⁻¹. C-O stretching vibrations and aromatic C-H and C=C stretching are also present.[11] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of ethyl salicylate shows a molecular ion peak (M⁺) at m/z 166. Key fragment ions are observed at m/z 120 (loss of ethoxy group) and 92.[5] |
Experimental Protocols
Synthesis of Ethyl Salicylate (Fischer Esterification)
Ethyl salicylate is commonly synthesized via the Fischer esterification of salicylic acid with ethanol, using an acid catalyst.[12][13]
Materials:
-
Salicylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane or ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.[13]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the mixture with cold water, followed by a 5% sodium bicarbonate solution to neutralize any unreacted acid, and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude ethyl salicylate can be purified by distillation under reduced pressure.
Caption: General workflow for the synthesis of ethyl salicylate.
Determination of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of ethyl salicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[1]
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Place a drop of neat liquid ethyl salicylate between two potassium bromide (KBr) plates to form a thin film.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Biological Significance and Signaling
Ethyl salicylate acts as a prodrug that is metabolized in the body to its active form, salicylic acid. This conversion is crucial for its therapeutic effects.[1][14]
Mechanism of Action: Upon administration, ethyl salicylate is hydrolyzed by esterases present in the blood and tissues to yield salicylic acid and ethanol.[1][14] Salicylic acid then exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][14] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
Caption: Prodrug activation and mechanism of action of ethyl salicylate.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 3. Ethyl Salicylate - CAS - 118-61-6 | Axios Research [axios-research.com]
- 4. ethyl salicylate CAS#: 118-61-6 [m.chemicalbook.com]
- 5. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl salicylate | CAS#:118-61-6 | Chemsrc [chemsrc.com]
- 7. veeprho.com [veeprho.com]
- 8. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 9. ethyl salicylate | 118-61-6 [chemicalbook.com]
- 10. ethyl salicylate, 118-61-6 [thegoodscentscompany.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. phillysim.org [phillysim.org]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-ethoxysalicylic acid, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the Kolbe-Schmitt reaction, the most established method for the carboxylation of phenols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: The Kolbe-Schmitt Reaction
The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction of 4-ethoxyphenol. This reaction introduces a carboxylic acid group onto the aromatic ring of a phenol. The general principle involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.
The reaction proceeds via the nucleophilic addition of the sodium 4-ethoxyphenoxide to carbon dioxide. The phenoxide is generated in situ by treating 4-ethoxyphenol with a strong base, typically sodium hydroxide. The subsequent heating of this phenoxide salt with carbon dioxide under pressure leads to the formation of the sodium salt of this compound. The final step is the protonation of the salicylate salt with a strong acid, such as sulfuric or hydrochloric acid, to yield the desired product. It is crucial that the reaction is carried out under anhydrous conditions, as the presence of water can significantly decrease the yield. An excess of the metal alkoxide can also enhance the reaction's efficiency.[1]
A general workflow for the synthesis of this compound via the Kolbe-Schmitt reaction is depicted below.
Experimental Protocol
Materials:
-
4-Ethoxyphenol
-
Sodium hydroxide (pellets)
-
Carbon dioxide (gas)
-
Concentrated hydrochloric acid or sulfuric acid
-
Anhydrous toluene or xylene (as a solvent, optional)
-
Activated carbon
-
Deionized water
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Drying oven
Procedure:
-
Preparation of Sodium 4-Ethoxyphenoxide: In a clean, dry autoclave, add 4-ethoxyphenol. For every mole of 4-ethoxyphenol, add a slight molar excess (e.g., 1.05 to 1.1 moles) of sodium hydroxide pellets. If a solvent is used, add anhydrous toluene or xylene.
-
Removal of Water: Heat the mixture with stirring under a stream of inert gas (e.g., nitrogen) to azeotropically remove any residual water. This step is critical for achieving a good yield.
-
Carboxylation: After ensuring the reaction mixture is anhydrous, cool the autoclave to room temperature. Pressurize the autoclave with carbon dioxide to the desired pressure (typically 5-100 atm). Heat the mixture to the reaction temperature (typically 125-180 °C) with vigorous stirring. Maintain these conditions for several hours (e.g., 4-8 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.
-
Isolation of the Crude Product: Dilute the reaction mixture with water. If a solvent was used, separate the aqueous layer. The aqueous solution contains the sodium salt of this compound.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution is acidic (pH 2-3). This will precipitate the this compound.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or acetone-water. Decolorizing with activated carbon may be necessary to obtain a colorless product.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported. However, based on the yields of analogous Kolbe-Schmitt reactions with substituted phenols, a well-optimized process can be expected to achieve moderate to good yields.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 1 : 1.05-1.1 (4-Ethoxyphenol : NaOH) | A slight excess of the base is often beneficial.[1] |
| Carbon Dioxide Pressure | 5 - 100 atm | Higher pressures generally favor the reaction. |
| Reaction Temperature | 125 - 180 °C | The optimal temperature may need to be determined empirically. |
| Reaction Time | 4 - 8 hours | Reaction progress can be monitored by TLC if a suitable method is developed. |
| Expected Yield | 40 - 70% | This is an estimated range based on similar reactions. The actual yield will depend on the specific reaction conditions and optimization. |
Characterization Data of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected characterization data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 143-145 °C |
| ¹H NMR | Expected signals for ethoxy protons (triplet and quartet), and aromatic protons. |
| ¹³C NMR | Expected signals for the carboxylic acid carbon, aromatic carbons, and ethoxy carbons. |
| IR (KBr) | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O (ether) stretching vibrations. |
Alternative Synthesis Pathways
While the Kolbe-Schmitt reaction is the most direct and established method, other modern carboxylation techniques could potentially be applied for the synthesis of this compound. These include:
-
Carboxylation with organometallic reagents: This would involve the formation of an organometallic derivative of 4-ethoxyphenol, followed by quenching with carbon dioxide.
-
Transition-metal-catalyzed C-H carboxylation: Recent advances in catalysis have enabled the direct carboxylation of C-H bonds, which could offer a more efficient route, although this would require significant methods development.
These alternative pathways are generally less established for this specific transformation and may require more complex catalysts and reaction conditions.
This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and drug development professionals, the provided experimental protocol offers a solid starting point for laboratory-scale preparation, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-Ethoxysalicylic Acid
Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 5-Ethoxysalicylic acid is limited. The following guide is a detailed technical overview of the expected spectroscopic data for this compound, based on the analysis of closely related compounds and established principles of spectroscopic interpretation. The experimental protocols provided are general methodologies applicable to this class of compound.
This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -OH | 9.0 - 11.0 | Singlet (broad) | 1H |
| H-6 | 7.6 - 7.8 | Doublet | 1H |
| H-4 | 7.0 - 7.2 | Doublet of doublets | 1H |
| H-3 | 6.9 - 7.1 | Doublet | 1H |
| -OCH₂- | 4.0 - 4.2 | Quartet | 2H |
| -CH₃ | 1.3 - 1.5 | Triplet | 3H |
Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C-2 (C-OH) | 160 - 165 |
| C-5 (C-O-CH₂CH₃) | 155 - 160 |
| C-1 | 112 - 116 |
| C-4 | 120 - 125 |
| C-6 | 118 - 122 |
| C-3 | 115 - 120 |
| -OCH₂- | 60 - 65 |
| -CH₃ | 14 - 16 |
Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |
| O-H stretch (Phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (Ether and Acid) | 1200 - 1300 | Strong |
| O-H bend (Carboxylic Acid) | 910 - 950 | Medium, broad |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Expected Key Mass Fragments for this compound
| m/z | Possible Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 164 | [M - H₂O]⁺ |
| 153 | [M - C₂H₅]⁺ |
| 137 | [M - COOH]⁺ |
| 125 | [M - C₂H₅O - CO]⁺ |
| 109 | [M - COOH - C₂H₄]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS that typically produces a prominent molecular ion peak.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Predicted Biological Activity of 5-Ethoxysalicylic Acid
Core Predicted Biological Activities
5-Ethoxysalicylic acid, as a derivative of salicylic acid, is anticipated to exhibit a range of biological effects, primarily centered around anti-inflammatory, antioxidant, and anticancer activities. The ethoxy group at the 5-position may modulate its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its overall biological profile compared to salicylic acid.
1.1. Predicted Anti-inflammatory Activity
The anti-inflammatory properties of salicylates are well-established. It is hypothesized that this compound will share these characteristics, primarily through the inhibition of key inflammatory mediators. The proposed mechanism involves the downstream effects of cyclooxygenase (COX) inhibition and modulation of pro-inflammatory signaling pathways.
1.2. Predicted Antioxidant Activity
Salicylates are known to possess antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) and chelate transition metals.[1] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. This compound is expected to contribute to cellular protection against oxidative damage.
1.3. Predicted Anticancer Activity
Several studies have highlighted the potential of salicylic acid and its derivatives in cancer therapy.[2][3] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3] The anticancer effects are often linked to their anti-inflammatory and pro-apoptotic signaling modulation.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the cytotoxic activity of ethyl salicylate and salicylic acid against representative cancer cell lines. These values, particularly the half-maximal inhibitory concentration (IC₅₀), offer a benchmark for the potential potency of this compound.
| Cell Line | Compound | IC₅₀ (µg/mL) | Classification of Activity | Reference |
| HeLa (Cervical Cancer) | Ethyl Salicylate | 15.537 | High Activity | [2] |
| HeLa (Cervical Cancer) | Salicylic Acid | 39.968 | Moderate Activity | [2] |
| T47D (Breast Cancer) | Ethyl Salicylate | > Salicylic Acid | - | [4] |
| HeLa (Cervical Cancer) | Doxorubicin (Control) | 0.025 | High Activity | [4] |
Activity classification based on Atjanasuppat et al., where IC₅₀ <20 µg/mL is high, 20-100 µg/mL is moderate, and 100-1000 µg/mL is low activity.[2]
Proposed Mechanisms of Action and Signaling Pathways
The biological activities of salicylates are mediated through the modulation of several key signaling pathways.
3.1. Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of salicylates involves the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation.[5] Furthermore, salicylates are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting the activation of IκB kinase (IKK), salicylates prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
3.2. Apoptosis Induction in Cancer Cells
Salicylates can induce apoptosis through the modulation of the Akt/mTOR signaling pathway and the subsequent activation of nitric oxide synthase, leading to endoplasmic reticulum (ER) stress.[3] This cascade culminates in the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
Caption: Predicted pathway for apoptosis induction by this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols used for related compounds.
4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa or T47D) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
4.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.
-
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4.3. Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists to predict its efficacy as an anti-inflammatory, antioxidant, and anticancer agent. The provided data on related salicylate compounds, along with the detailed experimental protocols and visualized signaling pathways, offer a robust framework for initiating and guiding future in-depth investigations into the therapeutic potential of this compound. Further research is warranted to validate these predictions and to elucidate the specific molecular mechanisms of this compound.
References
An In-Depth Technical Guide to the Core Mechanism of Action of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxysalicylic acid is a derivative of salicylic acid, a well-established compound with a long history of therapeutic use in inflammation and pain. While direct experimental data on this compound is limited, its structural similarity to salicylic acid and other 5-substituted derivatives, such as 5-aminosalicylic acid (5-ASA), allows for informed postulation regarding its mechanism of action. This guide synthesizes the available information on related compounds to provide a comprehensive overview of the likely molecular targets and signaling pathways modulated by this compound. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a framework for future research and drug development efforts centered on this molecule.
Introduction
Salicylic acid and its derivatives have been cornerstone therapeutic agents for centuries, primarily due to their anti-inflammatory, analgesic, and antipyretic properties. The addition of an ethoxy group at the 5-position of the salicylic acid backbone, creating this compound, is anticipated to modify its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of salicylic acid derivatives suggest that substitution at the 5-position can enhance analgesic and anti-inflammatory activity.[1] This guide explores the principal molecular mechanisms likely underlying the biological effects of this compound, drawing parallels from its parent compound and other relevant analogs.
Putative Mechanisms of Action
The anti-inflammatory effects of salicylic acid derivatives are multifaceted. The primary pathways implicated in their mechanism of action are detailed below.
Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis
A cardinal mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
While salicylic acid itself is a relatively weak inhibitor of purified COX enzymes in vitro, it has been shown to effectively inhibit prostaglandin synthesis in intact cells.[3][4][5] Furthermore, both aspirin and sodium salicylate have been demonstrated to suppress the expression of the inducible COX-2 enzyme at the mRNA and protein levels.[3] It is highly probable that this compound also exerts its anti-inflammatory effects through a similar dual mechanism: direct, albeit potentially weak, inhibition of COX enzyme activity and suppression of COX-2 gene expression.
Table 1: Comparative COX Inhibition Data for Salicylic Acid Derivatives
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Aspirin | COX-2 | LPS-induced RAW 264.7 macrophages | 5.35 | [4] |
| Sodium Salicylate | COX-2 | LPS-induced RAW 264.7 macrophages | >100 | [4] |
| Gentisic Acid (2,5-dihydroxybenzoic acid) | COX-2 | LPS-induced RAW 264.7 macrophages | Significant suppression at 10-100 µM | [4] |
Note: Data for this compound is not currently available. This table provides context from related compounds.
Diagram 1: The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis
Caption: Inhibition of COX enzymes by this compound.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] The canonical NF-κB pathway is a key target for anti-inflammatory therapies.[6] Salicylates have been reported to inhibit NF-κB activation, although this effect may occur at suprapharmacological concentrations.[3][9] A derivative of ethyl salicylate has demonstrated the ability to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα, and the p65 subunit.[10] It is plausible that this compound could also modulate this pathway, contributing to its anti-inflammatory profile.
Diagram 2: The Canonical NF-κB Signaling Pathway
Caption: Putative inhibition of the NF-κB pathway.
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation.[11][12] Activation of PPAR-γ has been shown to exert anti-inflammatory effects. Notably, 5-aminosalicylic acid (5-ASA), a compound with a substitution at the same position as this compound, has been identified as a PPAR-γ agonist.[11][12] The anti-inflammatory effects of 5-ASA in colitis models are dependent on its ability to activate PPAR-γ.[11][12] This raises the compelling possibility that this compound may also function as a PPAR-γ agonist, contributing to its therapeutic potential.
Table 2: Effects of 5-Aminosalicylic Acid (5-ASA) Mediated by PPAR-γ
| Effect | Model System | Observation | Reference |
| Anti-neoplastic effect | HT-29 and Caco-2 cells, SCID mice xenograft, A/JOlaHsd mice | 5-ASA inhibited cell growth and proliferation, and induced apoptosis. These effects were abolished by a PPAR-γ antagonist. | [13] |
| Anti-inflammatory effect | Heterozygous PPAR-γ(+/-) mice with induced colitis | 5-ASA had a beneficial effect on colitis only in wild-type mice, not in heterozygous mice. | [11] |
| Anti-inflammatory effect | DSS-treated mice | 5-ASA ameliorated colitis by activating PPAR-γ signaling in the intestinal epithelium. | [12] |
Diagram 3: PPAR-γ Activation Signaling Pathway
Caption: Hypothesized activation of PPAR-γ by this compound.
Other Potential Mechanisms
In addition to the primary mechanisms detailed above, studies on 5-ASA suggest other potential avenues of action for this compound. These include the inhibition of the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in inflammatory responses.[14]
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a general framework for these investigations.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for assessing the direct inhibitory activity of a compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and controls (e.g., indomethacin, celecoxib)
-
Stannous chloride or other reaction stop solution
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control to the respective tubes.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short, defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Diagram 4: Experimental Workflow for COX Inhibition Assay
Caption: A generalized workflow for in vitro COX inhibition assays.
PPAR-γ Activation Assay
This protocol describes a cell-based reporter gene assay to measure the activation of PPAR-γ.
Materials:
-
A suitable cell line (e.g., HEK293T, Cos-7)
-
Expression plasmid for human PPAR-γ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and positive control (e.g., rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or controls.
-
Incubate for another 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the PPRE-luciferase activity to the control reporter activity.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.[15][16][17]
NF-κB Activation Assay
This protocol outlines a method to assess the effect of a compound on NF-κB activation, typically by measuring the nuclear translocation of the p65 subunit.
Materials:
-
A suitable cell line that responds to inflammatory stimuli (e.g., RAW 264.7 macrophages, HeLa)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))
-
Test compound (this compound) and inhibitor control (e.g., BAY 11-7082)
-
Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or controls for a defined period (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) for a specific time (e.g., 30-60 minutes).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.[18]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet abundant in the public domain, a strong theoretical framework can be constructed based on its structural relationship to salicylic acid and 5-aminosalicylic acid. The most probable mechanisms involve the inhibition of prostaglandin synthesis via the COX pathway, modulation of the pro-inflammatory NF-κB signaling cascade, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into the specific activities and potencies of this compound across these pathways will be crucial in defining its therapeutic potential and guiding its development as a novel anti-inflammatory agent.
References
- 1. studypool.com [studypool.com]
- 2. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethoxysalicylic Acid: A Technical Guide to Its Prospective Synthesis
Disclaimer: An extensive review of scientific and historical databases reveals a significant lack of specific information regarding the formal discovery and detailed history of 5-Ethoxysalicylic acid. The compound is not prominently featured in the historical development of salicylic acid derivatives, unlike its more famous counterparts such as acetylsalicylic acid (aspirin). This guide, therefore, focuses on the most plausible and scientifically grounded methods for its synthesis, derived from established chemical principles for analogous compounds.
Introduction
This compound is a derivative of salicylic acid, characterized by an ethoxy group (-OCH₂CH₃) at the C5 position of the benzene ring. While its specific historical context is obscure, its chemical structure suggests potential applications in areas where other salicylic acid derivatives have been explored, including pharmaceuticals and organic synthesis. This document outlines a prospective synthesis route, based on well-established organic reactions, and provides a theoretical framework for its production and purification for research and development purposes.
Proposed Synthesis: The Kolbe-Schmitt Reaction
The most probable and historically significant route to synthesizing a substituted salicylic acid like this compound is through the Kolbe-Schmitt reaction . This reaction, developed in the 19th century, involves the carboxylation of a phenoxide ion.[1][2][3][4][5] In this proposed synthesis, the starting material would be 4-ethoxyphenol.
The reaction proceeds in several key stages:
-
Formation of the Phenoxide: 4-ethoxyphenol is treated with a strong base, typically sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming sodium 4-ethoxyphenoxide.
-
Carboxylation: The resulting phenoxide is then subjected to high pressure and temperature in the presence of carbon dioxide. The electron-rich phenoxide acts as a nucleophile, attacking the carbon atom of CO₂.
-
Acidification: The reaction mixture is then acidified to protonate the carboxylate group, yielding the final product, this compound.
Physicochemical Properties of the Key Starting Material
A clear understanding of the starting material is crucial for planning the synthesis.
| Property | Value | Reference |
| Compound Name | 4-Ethoxyphenol | [6] |
| CAS Number | 622-62-8 | [7] |
| Molecular Formula | C₈H₁₀O₂ | [6] |
| Molecular Weight | 138.16 g/mol | [8] |
| Appearance | Beige crystalline powder or chunks | [8][9] |
| Melting Point | 64-67 °C | [7] |
| Boiling Point | 131 °C (at 9 mmHg) | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [6][8] |
Hypothetical Experimental Protocol
The following protocol is a general guideline for the synthesis of this compound via the Kolbe-Schmitt reaction, based on procedures for similar substituted phenols.[1][2]
Materials:
-
4-Ethoxyphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂), high pressure
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Suitable organic solvent for recrystallization (e.g., ethanol, methanol, or an ethanol/water mixture)[10][11]
-
Activated carbon (for decolorization, if necessary)
Procedure:
-
Preparation of Sodium 4-ethoxyphenoxide:
-
In a high-pressure reactor, dissolve a known quantity of 4-ethoxyphenol in a minimal amount of an appropriate solvent (or perform neat if the phenoxide is stable at reaction temperatures).
-
Add an equimolar amount of sodium hydroxide, and heat gently to form the sodium 4-ethoxyphenoxide salt.
-
Remove any water formed during this neutralization, as the presence of water can decrease the yield.[1]
-
-
Carboxylation:
-
Seal the reactor and pressurize with carbon dioxide to approximately 100 atm.
-
Heat the mixture to around 125-150 °C. The exact temperature and pressure may need optimization.
-
Maintain these conditions with stirring for several hours to ensure complete carboxylation.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid product in water.
-
Slowly add concentrated sulfuric or hydrochloric acid to the aqueous solution until it is acidic (pH ~2-3), which will precipitate the crude this compound.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purify the crude this compound by recrystallization.[11] Dissolve the solid in a minimum amount of a hot suitable solvent (e.g., an ethanol/water mixture). If the solution is colored, a small amount of activated carbon can be added.
-
Filter the hot solution to remove insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
Visualizing the Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Due to the lack of specific research on this compound, there is no available information on its biological activity or any associated signaling pathways. Further investigation would be required to determine its pharmacological profile.
Conclusion
While the discovery and history of this compound remain undocumented in readily accessible sources, a plausible and efficient synthesis can be proposed based on the well-established Kolbe-Schmitt reaction. This technical guide provides a foundational protocol for its synthesis from 4-ethoxyphenol, which can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. The successful synthesis and characterization of this compound would be a valuable contribution to the broader family of salicylic acid derivatives.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. future4200.com [future4200.com]
- 6. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 11. bt1.qu.edu.iq [bt1.qu.edu.iq]
Potential Therapeutic Applications of 5-Ethoxysalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically investigating the therapeutic applications of 5-Ethoxysalicylic acid is limited in publicly available literature. This guide extrapolates potential applications, mechanisms of action, and experimental protocols based on the well-established pharmacology of salicylic acid and its derivatives. Further research is required to validate these hypotheses.
Introduction
Salicylic acid and its derivatives are a cornerstone of pharmacology, with a rich history in the treatment of pain, inflammation, and fever.[1] These compounds exert their therapeutic effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.[1] Modifications to the core salicylic acid structure, such as the addition of an ethoxy group at the 5-position to form this compound, present an opportunity to modulate the parent molecule's physicochemical properties, potentially enhancing its therapeutic index, altering its pharmacokinetic profile, or refining its target specificity.
This technical guide provides a comprehensive overview of the hypothesized therapeutic potential of this compound. It covers its presumed mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties and Synthesis
The introduction of an ethoxy group is expected to increase the lipophilicity of salicylic acid, which may enhance its ability to cross biological membranes.
Synthesis of this compound
A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from a suitably protected salicylic acid derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 5-hydroxysalicylate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Etherification: In a round-bottom flask, dissolve methyl 5-hydroxysalicylate in acetone. Add an excess of potassium carbonate and ethyl iodide.
-
Reflux the mixture with stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 5-ethoxysalicylate.
-
Purification (Ester): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Hydrolysis: Dissolve the purified methyl 5-ethoxysalicylate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2, which will precipitate the this compound.
-
Purification (Acid): Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.
Hypothesized Mechanism of Action
Based on the structure of this compound, its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, similar to salicylic acid.[1]
COX Inhibition
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, this compound would reduce the production of these pro-inflammatory mediators.
Modulation of NF-κB Signaling
Salicylic acid has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1] It is plausible that this compound could also interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Diagram: Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound.
Potential Therapeutic Applications
Given its structural similarity to salicylic acid, this compound is anticipated to have potential applications in the treatment of inflammatory conditions.
-
Anti-inflammatory: For conditions such as rheumatoid arthritis and osteoarthritis.
-
Analgesic: For the relief of mild to moderate pain.
-
Antipyretic: For reducing fever.
-
Dermatological Applications: Potentially in the treatment of skin conditions characterized by inflammation and hyperkeratosis, such as psoriasis and acne.
Preclinical Evaluation
To validate the therapeutic potential of this compound, a series of preclinical in vitro and in vivo studies are necessary.
In Vitro Anti-inflammatory Assay
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity
Cell Line: RAW 264.7 murine macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT assay.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the inflammatory mediator production.[2][3]
Diagram: Experimental Workflow for Synthesis and Biological Evaluation
References
An In-Depth Technical Guide to 5-Ethoxysalicylic Acid Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethoxysalicylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential biological activities. While specific research on this compound is limited, this document extrapolates from the well-established characteristics of related salicylic acid derivatives to provide a foundational understanding for researchers and professionals in drug development.
Introduction to Salicylic Acid Derivatives
Salicylic acid and its derivatives are a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being one of the most widely used drugs globally.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][2] The therapeutic effects of many salicylic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway.[3][4][5] Modifications to the core salicylic acid structure, such as substitution at the 5-position, can significantly influence the compound's potency and pharmacological profile.[3]
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Compounds
| Property | This compound (Predicted) | Ethyl Salicylate[6][8] | 5-Nitrosalicylic Acid[7] |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₃ | C₇H₅NO₅ |
| Molecular Weight | 182.17 g/mol | 166.17 g/mol | 183.12 g/mol |
| Appearance | Crystalline solid | Colorless to pale yellow liquid | Yellowish solid |
| Melting Point (°C) | ~150-160 | 1.3 | 228-230 |
| Boiling Point (°C) | >300 | 232 - 235 | Decomposes |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether | Slightly soluble in water |
| pKa | ~3.0 (carboxylic acid), ~10.0 (phenol) | Not available | 1.7 (carboxylic acid), 10.3 (phenol) |
| LogP | ~2.5 | 2.95 | 1.6 |
Synthesis of this compound Derivatives
A plausible synthetic route to this compound would involve the Williamson ether synthesis, starting from a suitably protected 5-hydroxysalicylic acid derivative. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
-
Protection of the Carboxylic Acid: 5-Hydroxysalicylic acid is first protected, for example, as its methyl ester, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Williamson Ether Synthesis: The resulting methyl 5-hydroxysalicylate is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to drive the reaction to completion.
-
Deprotection: The methyl ester protecting group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Biological Properties and Potential Applications
Based on the known activities of other salicylic acid derivatives, this compound and its derivatives are anticipated to possess a range of biological properties.
Table 2: Potential Biological Activities of this compound Derivatives
| Activity | Predicted Efficacy | Potential Application | Supporting Evidence from Related Compounds |
| Anti-inflammatory | Moderate to High | Treatment of inflammatory conditions like arthritis and inflammatory bowel disease. | 5-Aminosalicylic acid is a known anti-inflammatory agent.[11][12] Modification at the 5-position can enhance anti-inflammatory activity.[3] |
| Analgesic | Moderate | Relief of mild to moderate pain. | Salicylates are well-known for their pain-relieving properties.[5] |
| Antioxidant | Moderate to High | Protection against oxidative stress-related diseases. | Salicylate derivatives, particularly those with electron-donating groups, can act as radical scavengers.[13][14] |
| Antimicrobial | Moderate | Topical treatment of bacterial and fungal infections. | Salicylic acid and its esters exhibit antimicrobial properties.[1][4] |
| Anticancer | Possible | Adjuvant therapy in certain cancers. | Some salicylic acid derivatives have shown anticancer activity.[1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for salicylic acid derivatives involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[5] Furthermore, salicylates are known to modulate the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[3][4]
The ethoxy group at the 5-position of the salicylic acid ring is an electron-donating group, which may influence the compound's antioxidant properties and its interaction with biological targets. It is hypothesized that this compound would exert its anti-inflammatory effects through a similar mechanism to other salicylates, as depicted in the signaling pathway diagram below.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
The evaluation of this compound derivatives would involve a series of in vitro and in vivo experiments to determine their biological activity and safety profile. A general workflow for assessing the anti-inflammatory and cytotoxic effects is presented below.
Caption: A typical workflow for the preclinical evaluation of novel this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Seeding: Plate cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While this compound itself is not extensively studied, the wealth of information on related salicylic acid derivatives provides a strong foundation for predicting its properties and potential therapeutic applications. The addition of an ethoxy group at the 5-position is likely to modulate the physicochemical and biological properties of the parent salicylic acid molecule, potentially leading to enhanced efficacy or a more favorable safety profile. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and other novel salicylic acid derivatives. Further experimental validation is necessary to confirm the hypotheses presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 6. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 10. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 11. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 5-Ethoxysalicylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Ethoxysalicylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of its parent compound, salicylic acid, and related salicylate esters. Furthermore, this guide details standardized experimental protocols for determining the solubility of compounds like this compound, ensuring a robust methodological foundation for researchers. Visual representations of experimental workflows and the chemical principles governing solubility are also provided to facilitate a deeper understanding.
Introduction to this compound
This compound is a derivative of salicylic acid, featuring an ethoxy group at the 5-position of the benzene ring. This structural modification influences its physicochemical properties, including its solubility in various solvents. An understanding of its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential bioavailability.
Estimated Solubility Profile
While specific quantitative solubility data for this compound is not widely available in published literature, an estimated solubility profile can be inferred from the behavior of salicylic acid and ethyl salicylate. The presence of the polar carboxylic acid and hydroxyl groups, combined with the largely non-polar benzene ring and the moderately polar ethoxy group, suggests an amphiphilic nature.
Table 1: Estimated Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the overall hydrophobicity of the molecule, increased by the ethoxy group, limits solubility. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble to Freely Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid and hydroxyl groups of this compound. | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar functional groups of this compound. |
| Non-Polar | Hexane, Toluene | Slightly Soluble to Insoluble | The significant polarity from the carboxylic acid and hydroxyl groups will limit solubility in non-polar solvents. |
| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, allowing for some interaction with the solute. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental protocols should be followed. The two most common methods are the Shake-Flask Method for determining equilibrium solubility and UV-Vis Spectroscopy for rapid concentration measurement.
Equilibrium Solubility Determination by Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to facilitate the dissolution process and reach equilibrium.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
-
Concentration Determination by UV-Vis Spectroscopy
For compounds with a chromophore, such as this compound, UV-Vis spectroscopy provides a rapid and effective means of determining concentration.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.
-
-
Analysis of the Saturated Solution:
-
Take the filtered supernatant obtained from the shake-flask method and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Visualizing Methodologies and Principles
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Methodological & Application
Quantitative Analysis of 5-Ethoxysalicylic Acid: A Detailed Guide to Analytical Methods
Introduction
5-Ethoxysalicylic acid is a salicylic acid derivative with potential applications in pharmaceuticals and other chemical industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The presented methods are based on established analytical principles for salicylic acid and its derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the determination of this compound in various matrices.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed HPLC method for the quantification of this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~5-7 minutes |
Experimental Protocol
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 50:50 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at approximately 238 nm and 303 nm.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.
4. Analysis:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
HPLC Analysis Workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Quantitative Data Summary
The following table outlines the anticipated performance of the proposed LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocol
1. Instrumentation:
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2. LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion (m/z): 181.05 (for [M-H]⁻ of this compound).
-
Product Ions (m/z): Proposed transitions: 137.0 and 109.0 (requires experimental confirmation).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standards: Serially dilute the stock solution with 50% methanol in water to prepare calibration standards and quality control samples.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
5. Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
LC-MS/MS Analysis Workflow.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in bulk drug and simple formulations. This method can be based on the intrinsic UV absorbance of the molecule or by forming a colored complex.
Quantitative Data Summary
The following table provides the expected validation parameters for a UV-Vis spectrophotometric method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
| Wavelength of Maximum Absorbance (λmax) | ~305 nm |
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Method A: Direct UV Measurement
-
Solvent: Methanol or a suitable buffer.
-
Procedure:
-
Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve of absorbance versus concentration to determine the concentration of the analyte in the sample.
-
3. Method B: Colorimetric Method with Ferric Chloride
Salicylic acid and its derivatives form a colored complex with ferric (Fe³⁺) ions.[2] This reaction can be used for colorimetric quantification.
-
Reagents:
-
Standard solutions of this compound.
-
0.1% (w/v) Ferric Chloride (FeCl₃) solution in 0.1 M HCl.
-
-
Procedure:
-
To a series of volumetric flasks, add aliquots of the standard this compound solutions.
-
Add a fixed volume of the ferric chloride solution to each flask and dilute to the mark with water or a suitable buffer.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the resulting violet-colored complex at the λmax (to be determined experimentally, expected around 530 nm) against a reagent blank.
-
Prepare a sample solution in the same manner.
-
Plot a calibration curve and determine the sample concentration.
-
Logical Relationship in UV-Vis Spectrophotometric Analysis.
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC method is suitable for routine quality control, while the LC-MS/MS method provides the highest sensitivity and selectivity for complex samples. UV-Vis spectrophotometry offers a simple and economical alternative for the analysis of bulk material and simple formulations. The provided protocols and performance characteristics serve as a starting point for method development and validation in your laboratory.
References
Application Notes and Protocols for HPLC Analysis of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 5-Ethoxysalicylic acid using High-Performance Liquid Chromatography (HPLC). The provided method is a comprehensive starting point for method development and validation, based on established principles for the analysis of related salicylic acid derivatives.
Introduction
This compound is a derivative of salicylic acid. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical formulations, impurity profiling, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic acids due to its specificity, sensitivity, and robustness. This application note outlines a reverse-phase HPLC method suitable for the determination of this compound.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade) or Formic acid (analytical grade)
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on common methods for salicylic acid and its derivatives and should be optimized for specific applications.
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase Composition | A starting gradient of 40:60 (v/v) Acetonitrile:Water is recommended. This can be optimized based on the retention time of the analyte. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV at approximately 230 nm or 270 nm. A UV scan of the analyte is recommended to determine the optimal wavelength.[1] |
| Run Time | Approximately 10-15 minutes, adjustable as needed. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous portion, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
The mobile phase is prepared by mixing the appropriate volumes of the acidified water and acetonitrile. For example, for a 40:60 (v/v) composition, mix 400 mL of acetonitrile with 600 mL of acidified water.
-
Degas the mobile phase before use to prevent pump cavitation and baseline noise.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
These solutions will be used to construct a calibration curve.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase).
-
The solution may need to be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Ensure the final concentration of the analyte in the sample solution falls within the range of the calibration curve.
-
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables provide a template for presenting calibration and sample analysis data.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 2: Sample Analysis Results
| Sample ID | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
This application note provides a robust starting point for the development of an HPLC method for the analysis of this compound. For any specific application, optimization and validation of the method are essential to ensure accurate and reliable results.
References
Application Note: Quantitative Analysis of 5-Ethoxysalicylic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of 5-Ethoxysalicylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature for this compound is not abundant, this protocol is robustly developed from established methods for salicylic acid and its other derivatives.[1][2][3] The method involves sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. This approach is suitable for pharmacokinetic studies, quality control in pharmaceutical formulations, and drug metabolism research.[2]
Introduction
This compound is a derivative of salicylic acid. For accurate and sensitive quantification in various matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a powerful and reliable analytical solution.[2][4] Due to the presence of a polar carboxylic acid and a phenolic hydroxyl group, this compound has low volatility, making direct GC analysis challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[2] The most common and effective method is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.
This application note details the entire workflow, from sample preparation and derivatization to the optimized GC-MS instrument parameters for the analysis of this compound.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating this compound from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Deuterated this compound or a structurally similar compound)
-
Methanol
-
3 M HCl
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the plasma sample into a clean centrifuge tube.
-
Add a known amount of the internal standard solution to the sample.
-
Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, enhancing its extraction into an organic solvent.[2][5]
-
Add 2 mL of the extraction solvent (e.g., chloroform).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Derivatization
This protocol describes the silylation of the extracted analyte to form its volatile TMS-ether-ester derivative.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]
-
Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[2]
-
Seal the vial tightly and vortex briefly.
-
Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[1][2]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890 GC or equivalent | [6] |
| Capillary Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | [7][8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | [6][7] |
| Inlet Temperature | 250°C | [6][7] |
| Injection Volume | 1 µL | [6] |
| Injection Mode | Split (e.g., 40:1 ratio) | [6] |
| Oven Program | Initial 50°C, hold for 2 min; ramp at 20°C/min to 280°C, hold for 10 min. | [8] |
| Mass Spectrometer | Agilent 5975 MSD or equivalent | [6] |
| Transfer Line Temp. | 285°C | [6] |
| Ionization Mode | Electron Impact (EI) | [6][8] |
| Ionization Energy | 70 eV | [6][8] |
| Ion Source Temp. | 230°C | [6][9] |
| Quadrupole Temp. | 150°C | [6][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-650) for confirmation. | [1][6] |
Data Presentation
Quantitative analysis should be performed in SIM mode by monitoring characteristic ions of the derivatized analyte and the internal standard.[1] The following table presents hypothetical but expected quantitative data for the di-TMS derivative of this compound.
| Parameter | Hypothetical Value / Information |
| Analyte | di-TMS-5-Ethoxysalicylic acid |
| Molecular Formula | C₁₅H₂₆O₄Si₂ |
| Molecular Weight | 342.5 g/mol |
| Retention Time (RT) | Dependent on the exact GC method, but expected to be unique and consistent. |
| Quantification Ion (m/z) | 327 ([M-15]⁺, loss of CH₃) |
| Qualifier Ions (m/z) | 342 (M⁺), 283 ([M-59]⁺), 223 |
| Linearity (R²) | > 0.995 |
| Accuracy | 90% - 110% |
| Precision (CV%) | < 15% |
| Limit of Quantification (LOQ) | ~10-50 ng/mL (dependent on matrix and instrument sensitivity) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical arrangement of the analytical instrumentation.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of components in a GC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. aos.usm.my [aos.usm.my]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Purification of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxysalicylic acid is a derivative of salicylic acid, a key compound in pharmaceuticals and organic synthesis. As with any high-purity chemical, effective purification is critical to ensure the quality, safety, and efficacy of the final product. This document provides a detailed protocol for the purification of this compound, primarily focusing on the widely applicable and effective method of recrystallization. While specific literature on the purification of this compound is not abundant, the principles outlined here are based on established methods for similar aromatic carboxylic acids, such as salicylic acid.
Data Presentation
The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble or highly soluble at all temperatures.[1][2] The following table summarizes potential solvents for the recrystallization of this compound based on the properties of similar phenolic acids.
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Water | 100 | A good choice for polar compounds. Salicylic acid is often recrystallized from hot water.[1] Given the ethoxy group, solubility might be lower than salicylic acid, potentially making it a suitable solvent. |
| Ethanol | 78 | Generally a good solvent for organic acids. A mixed solvent system with water (ethanol/water) is often effective.[3] |
| Acetone | 56 | A strong solvent, may dissolve the compound too well at room temperature unless used in a mixed solvent system. |
| Ethyl Acetate | 77 | A moderately polar solvent, often used for recrystallization of various organic compounds. |
| Toluene | 111 | A non-polar solvent, less likely to be effective for a polar compound like this compound unless impurities are non-polar. |
| Hexane | 69 | A non-polar solvent, likely to be a poor solvent for the target compound but could be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying solid this compound by recrystallization. The choice of solvent should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water mixture)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely with heating and stirring.[1][3]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and boil for a few minutes.[1]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Potential Impurities:
Common impurities in salicylic acid synthesis, which could be analogous for this compound, include unreacted starting materials (e.g., 4-ethoxyphenol) and by-products from side reactions, such as other isomers (e.g., 3-ethoxy-2-hydroxybenzoic acid or 4-hydroxy-3-ethoxybenzoic acid) or related compounds like 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[4]
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Logical Relationship of Purification Steps
Caption: Logical steps involved in the purification of a solid organic compound.
References
The Synthetic Versatility of 5-Ethoxysalicylic Acid: A Gateway to Novel Molecules
5-Ethoxysalicylic acid, a valuable derivative of salicylic acid, serves as a versatile starting material in organic synthesis for the development of a diverse range of molecules with significant applications in medicinal chemistry and material science. Its unique structural features, combining a carboxylic acid, a hydroxyl group, and an ethoxy substituent on the aromatic ring, allow for a multitude of chemical transformations, leading to the creation of novel esters, amides, and heterocyclic compounds with potential biological activities.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a key building block in their synthetic endeavors.
Applications in Organic Synthesis
This compound is a key precursor in the synthesis of various organic molecules, primarily through reactions involving its carboxylic acid and phenolic hydroxyl groups. The ethoxy group at the 5-position provides steric and electronic effects that can influence reaction outcomes and the properties of the final products.
Key applications include:
-
Esterification: The carboxylic acid moiety readily undergoes esterification with a wide range of alcohols to produce the corresponding esters. These esters are often investigated for their potential as pharmaceutical agents, fragrances, and specialty chemicals.
-
Amide Bond Formation: Coupling of the carboxylic acid with primary and secondary amines, facilitated by various coupling agents, yields a diverse library of salicylamides. These compounds are of particular interest in drug discovery due to their potential anti-inflammatory, analgesic, and antimicrobial properties.
-
Synthesis of Heterocyclic Compounds: The reactive functional groups of this compound make it a suitable starting material for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations of this compound.
Synthesis of Ethyl 5-Ethoxysalicylate via Fischer Esterification
This protocol describes the synthesis of ethyl 5-ethoxysalicylate, a common derivative, using the Fischer esterification method.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[3]
Reaction Scheme:
References
Application Notes and Protocols for In Vitro Bioactivity Testing of 5-Ethoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxysalicylic acid is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). Like other salicylates, its bioactivity is presumed to be mediated through the modulation of key inflammatory pathways. These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory and related bioactivities of this compound. The protocols described herein are based on established methods for analogous compounds and provide a robust framework for preclinical evaluation.
The primary mechanisms of action for salicylates involve the inhibition of cyclooxygenase (COX) enzymes, modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, and suppression of pro-inflammatory cytokine release. The following sections detail the protocols for assays designed to investigate these activities.
Key Bioactivity Assays
A panel of in vitro assays is recommended to comprehensively evaluate the bioactivity of this compound. These assays target different aspects of the inflammatory cascade.
Table 1: Summary of In Vitro Assays for this compound Bioactivity
| Assay Target | Assay Type | Key Readout | Purpose |
| Cyclooxygenase (COX) Activity | Enzyme Inhibition Assay | IC50 Value | To determine the direct inhibitory effect on COX-1 and COX-2 enzymes. |
| Prostaglandin Synthesis | Cell-Based ELISA | PGE2 Levels | To measure the inhibition of prostaglandin E2 production in cells. |
| NF-κB Signaling | Reporter Gene Assay | Luciferase Activity | To assess the modulation of the NF-κB signaling pathway. |
| Cytokine Release | Cell-Based ELISA | TNF-α, IL-6 Levels | To quantify the inhibition of pro-inflammatory cytokine secretion. |
| Cell Viability | MTT Assay | Cell Viability (%) | To evaluate the cytotoxic potential of the compound. |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity. Commercially available COX inhibitor screening kits are recommended for this purpose.[1][2][3]
Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a fluorometric or colorimetric probe. Inhibition of the COX enzyme results in a decreased signal.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
Heme
-
This compound
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
Protocol:
-
Prepare the assay buffer and reagents according to the kit manufacturer's instructions.
-
Add 10 µL of various concentrations of this compound or the positive control to the wells of the 96-well plate.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Prostaglandin E2 (PGE2) Synthesis Assay in Macrophages
This cell-based assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin.[4][5]
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce PGE2 via the COX-2 pathway. The amount of PGE2 released into the cell culture supernatant is quantified using an ELISA kit.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of PGE2 inhibition at each concentration of the test compound.
NF-κB Signaling Pathway Reporter Assay
This assay evaluates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.[6][7]
Principle: HEK293 cells are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a luciferase gene. Activation of the NF-κB pathway by a stimulant like Tumor Necrosis Factor-alpha (TNF-α) leads to the expression of luciferase. Inhibition of this pathway by the test compound results in a decrease in luciferase activity.
Materials:
-
HEK293 cell line
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
TNF-α
-
This compound
-
Luciferase assay system
-
96-well cell culture plates
Protocol:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Determine the effect of this compound on NF-κB activation by comparing the luciferase activity in treated versus untreated stimulated cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. korambiotech.com [korambiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5-Ethoxysalicylic Acid
Introduction
5-Ethoxysalicylic acid is a derivative of salicylic acid. While extensive research exists for related compounds like acetylsalicylic acid (Aspirin) and 5-aminosalicylic acid, specific cell-based assay data for this compound is not widely available in published literature.[1][2] Therefore, these application notes provide a framework for investigating its potential biological activities based on established protocols for other salicylic acid derivatives. The proposed assays will explore its effects on cell viability, inflammation, and apoptosis, which are common endpoints for this class of compounds.[3][4][5]
Application Note 1: Evaluation of Cytotoxicity and Cell Viability
This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT to a purple formazan product.[6][8]
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Target cell line (e.g., RAW 264.7 macrophages, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6] Mix gently to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Presentation: Hypothetical IC50 Values
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against various cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (mM) |
| RAW 264.7 | Murine Macrophage | > 10 |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Cancer | 7.2 |
| Caco-2 | Colorectal Adenocarcinoma | 9.1 |
Visualization: MTT Assay Workflow
Application Note 2: Anti-Inflammatory Activity Assessment
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.[3] These protocols aim to quantify the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[4][10]
Experimental Protocol: Cytokine Measurement by ELISA
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate for 18-24 hours.[8]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[8] Include unstimulated and vehicle-stimulated controls.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[11]
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
As above for the cytokine assay
-
Griess Reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]
-
Sodium nitrite standard
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the cytokine measurement protocol.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with the Griess reagent.[8]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[8]
Data Presentation: Hypothetical Inhibition of Inflammatory Mediators
The tables below show hypothetical data on the inhibition of cytokine and NO production by this compound in LPS-stimulated RAW 264.7 cells.
Table 2.1: Inhibition of Pro-Inflammatory Cytokines
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 5.2 | 3.1 |
| 10 | 25.8 | 18.4 |
| 50 | 48.9 | 42.6 |
| 100 | 75.3 | 68.9 |
Table 2.2: Inhibition of Nitric Oxide Production
| Concentration (µM) | NO Inhibition (%) |
|---|---|
| 1 | 2.5 |
| 10 | 15.7 |
| 50 | 38.2 |
| 100 | 65.4 |
Visualization: Anti-Inflammatory Assay Workflow
Application Note 3: Mechanism of Action via NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[3] Many anti-inflammatory compounds, including aspirin, exert their effects by inhibiting this pathway.[3][12] This can occur by preventing the degradation of the inhibitor protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[3][13] This protocol uses Western blotting to investigate if this compound inhibits NF-κB activation in LPS-stimulated cells.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Data Presentation: Hypothetical Western Blot Results Summary
This table summarizes the expected relative protein expression changes.
| Treatment | p-p65 / p65 Ratio | IκBα / β-actin Ratio |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 0.2 |
| LPS + 5-ES (50 µM) | 3.1 | 0.6 |
| LPS + 5-ES (100 µM) | 1.9 | 0.8 |
(5-ES: this compound)
Visualization: NF-κB Signaling Pathway
Application Note 4: Assessment of Apoptosis Induction
Some salicylic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[14][15] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry method used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[16]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 5 min at 300 x g).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Hypothetical Apoptosis Induction in A549 Cells
This table shows the hypothetical percentage of cells in each quadrant after 48 hours of treatment.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| 5-ES (50 µM) | 80.3 | 12.6 | 5.1 | 2.0 |
| 5-ES (100 µM) | 65.7 | 22.4 | 9.8 | 2.1 |
(5-ES: this compound)
Visualization: Apoptosis Assay Workflowdot
References
- 1. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Assays [sigmaaldrich.com]
Application Notes: 5-Ethoxysalicylic Acid as a Versatile Reagent in Chemical Synthesis
Introduction
5-Ethoxysalicylic acid is a derivative of salicylic acid featuring an ethoxy group at the 5-position of the benzene ring. This modification from the parent molecule, salicylic acid, a well-known anti-inflammatory agent, provides a valuable synthon for the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the carboxylic acid, hydroxyl, and ethoxy functional groups allows for a variety of chemical transformations, making this compound a key building block for creating a diverse library of molecules. Its derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.
Key Applications
This compound serves as a precursor in the synthesis of more complex molecules, including but not limited to:
-
N-Substituted Salicylamides: Amide coupling of the carboxylic acid group with various primary and secondary amines leads to the formation of N-substituted 5-ethoxysalicylamides. These compounds are of significant interest in drug discovery, with related salicylanilides exhibiting antimicrobial and antimycobacterial activities.
-
Esters and Thioesters: The carboxylic acid can be esterified to produce a range of esters, which can modify the pharmacokinetic properties of the parent molecule or serve as intermediates in further synthetic steps.
-
Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-ethoxysalicylamides via Amide Coupling
This protocol describes a representative procedure for the synthesis of N-substituted 5-ethoxysalicylamides, which are analogs of biologically active salicylanilides. The reaction involves the activation of the carboxylic acid group of this compound followed by coupling with an appropriate amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Various |
| Substituted Aniline | Reagent Grade | Various |
| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various |
| Ethyl acetate (EtOAc) | ACS Grade | Various |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Various |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Various |
| Brine | Saturated aqueous solution | Various |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Various |
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation of Carboxylic Acid: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
Amine Addition: In a separate flask, dissolve the substituted aniline (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture containing the activated this compound.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-aryl-5-ethoxysalicylamide.
Quantitative Data (Representative)
| Starting Material | Product | Amine Used | Yield (%) | Purity (%) |
| This compound | N-(4-chlorophenyl)-5-ethoxysalicylamide | 4-Chloroaniline | 75-85 | >95 |
| This compound | N-(3-nitrophenyl)-5-ethoxysalicylamide | 3-Nitroaniline | 70-80 | >95 |
Note: Yields and purity are representative and may vary depending on the specific aniline used and the optimization of reaction conditions.
Visualizations
Caption: Workflow for the synthesis of N-Aryl-5-ethoxysalicylamides.
Caption: Postulated mechanism of antimicrobial action for 5-ethoxysalicylamide derivatives.
Application Notes & Protocols: Formulation of 5-Ethoxysalicylic Acid for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 5-Ethoxysalicylic acid for both in vitro and in vivo experimental use. Due to the limited availability of specific physicochemical data for this compound, this guide also incorporates methodologies for determining key formulation parameters.
Physicochemical Properties
| Property | Value (for 5-Methoxysalicylic Acid) | Reference |
| Molecular Formula | C8H8O4 | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 142 - 146 °C | [1] |
| Solubility | 9 mg/mL in water | [1] |
| pKa | Data not readily available |
Note: The data presented is for 5-Methoxysalicylic acid and should be used as an estimation for this compound. Experimental verification is essential.
Biological Context and Putative Mechanism of Action
This compound, as a derivative of salicylic acid, is anticipated to exhibit anti-inflammatory properties. The primary mechanisms of action for salicylic acid and its derivatives involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[2][3]
-
Cyclooxygenase (COX) Inhibition: Salicylates are known to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
-
NF-κB Pathway Modulation: Salicylic acid can also exert its anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Below is a diagram illustrating the putative signaling pathway influenced by this compound.
Experimental Protocols
Given that this compound is likely a hydrophobic compound, the following protocols provide methods for its formulation for both in vitro and in vivo applications.
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted in culture media for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine Solubility (Preliminary Step):
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add additional DMSO in small increments, vortexing after each addition, until the compound is completely dissolved. Record the total volume of DMSO used to calculate the approximate solubility.
-
-
Prepare Stock Solution:
-
Based on the preliminary solubility test, calculate the required amount of this compound and DMSO to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if required for the specific cell culture application.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. The stability of the compound in DMSO should be determined empirically, but related compounds are generally stable for several months under these conditions.
-
For in vivo studies, a formulation that is safe and effective for parenteral administration is required. Due to the presumed low aqueous solubility of this compound, a co-solvent or cyclodextrin-based formulation is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl), sterile
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile vials
-
Vortex mixer
-
pH meter
Formulation Option A: Co-solvent Formulation
-
Vehicle Preparation: Prepare a vehicle solution consisting of DMSO, PEG400, and Tween 80. A common ratio is 10:40:5 (DMSO:PEG400:Tween 80 by volume), with the final volume being brought up with saline. The exact ratio may need to be optimized based on the required dose and solubility.
-
Dissolution:
-
Dissolve the required amount of this compound in the DMSO component of the vehicle first.
-
Add the PEG400 and vortex to mix.
-
Add the Tween 80 and vortex to mix.
-
Slowly add the saline to the desired final volume while vortexing to prevent precipitation.
-
-
Final Preparation:
-
Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 7.0-7.4) using sterile NaOH or HCl.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Formulation Option B: Cyclodextrin-Based Formulation
Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4][5][6][7][8]
-
Determine Complexation Efficiency (Preliminary Step):
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 30% w/v in saline).
-
Add an excess of this compound to each solution.
-
Stir or sonicate the mixtures for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge to pellet the undissolved compound.
-
Measure the concentration of dissolved this compound in the supernatant (e.g., by HPLC-UV) to determine the optimal HP-β-CD concentration.
-
-
Formulation Preparation:
-
Based on the preliminary test, prepare the appropriate concentration of HP-β-CD in sterile saline.
-
Slowly add the required amount of this compound to the HP-β-CD solution while stirring or vortexing.
-
Continue to mix until the compound is fully dissolved. Gentle heating may be applied if necessary.
-
-
Final Preparation:
-
Adjust the pH if necessary.
-
Sterile-filter the final formulation.
-
Experimental Workflows
The following diagrams illustrate the workflows for preparing the described formulations.
References
- 1. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. US5942501A - Cyclodextrin derivative complex - Google Patents [patents.google.com]
- 5. rahn-group.com [rahn-group.com]
- 6. 40% water-soluble salicylic acid complex-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxysalicylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Ethoxysalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and logical synthetic routes for this compound are:
-
Route A: Williamson Ether Synthesis. This involves the etherification of a dihydroxybenzoic acid precursor, most commonly 2,5-dihydroxybenzoic acid (gentisic acid), with an ethylating agent. This method is often preferred due to the ready availability of the starting materials.
-
Route B: Kolbe-Schmitt Reaction. This route involves the carboxylation of 4-ethoxyphenol. This can be a more direct approach if 4-ethoxyphenol is readily available.
Q2: Which precursor is most suitable for the Williamson ether synthesis of this compound?
A2: 2,5-Dihydroxybenzoic acid (gentisic acid) is a suitable precursor for the synthesis of this compound via Williamson ether synthesis. Gentisic acid is a derivative of benzoic acid and a minor metabolite of aspirin.[1]
Q3: What are the critical parameters to control during the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an S_N2 reaction, and its success is dependent on several factors.[2][3] Key parameters to control include:
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate is a common and effective choice.
-
Alkylating Agent: A primary alkyl halide, such as ethyl iodide or ethyl bromide, is ideal for this reaction to minimize the competing elimination reaction.[2]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 70-110°C.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the common side reactions to be aware of?
A5: In the Williamson ether synthesis, the main side reaction is elimination, which can be favored if a secondary or tertiary alkyl halide is used as the alkylating agent.[2] In the Kolbe-Schmitt reaction, potential side products include the formation of the isomeric product (e.g., 4-ethoxy-2-hydroxybenzoic acid) and dimerization of the phenoxide starting material.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Deprotonation: The phenolic hydroxyl group of the starting material was not fully deprotonated. | - Ensure a sufficient excess of a suitable base (e.g., 1.5 equivalents of potassium carbonate) is used.[4]- Use a dry solvent, as water can quench the base. |
| Ineffective Alkylating Agent: The ethylating agent may have degraded or is not reactive enough. | - Use a fresh bottle of high-purity ethyl iodide or ethyl bromide.- Consider using a more reactive alkylating agent, such as diethyl sulfate (use with caution as it is toxic). | |
| Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature. | - Gradually increase the reaction temperature, for example, from 70°C to 110°C, while monitoring the reaction by TLC.[4] | |
| Reaction Time is Insufficient: The reaction has not had enough time to go to completion. | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Presence of Starting Material in the Final Product | Incomplete Reaction: See "Low or No Product Yield" above. | - Optimize reaction conditions (temperature, time, reagent stoichiometry) to drive the reaction to completion. |
| Inefficient Purification: The purification method did not effectively separate the product from the starting material. | - During the work-up, wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted acidic starting material.- Recrystallize the final product from a suitable solvent system. | |
| Formation of an Oily Product Instead of a Solid | Presence of Impurities: The product may be contaminated with unreacted starting materials, side products, or residual solvent. | - Ensure a thorough work-up procedure to remove all impurities.- Attempt to purify the oil by column chromatography. |
| Product is an Oil at Room Temperature: While this compound is expected to be a solid, a highly impure sample may appear as an oil. | - Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation During Extraction: An emulsion may form between the organic and aqueous layers during the work-up. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is Soluble in the Wash Solution: The product may be partially soluble in the aqueous wash solutions, leading to loss of yield. | - Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis of this compound from 2,5-Dihydroxybenzoic Acid
This protocol is a representative method based on the principles of the Williamson ether synthesis.
Materials:
-
2,5-Dihydroxybenzoic acid (Gentisic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (CH₃CH₂I)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in anhydrous DMF.
-
Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
-
Addition of Alkylating Agent: Add 1.1 equivalents of ethyl iodide to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress by TLC. If the reaction is slow, the temperature can be increased to 110°C. Continue heating until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation: Optimizing Reaction Conditions (Illustrative)
The following table, based on analogous esterification reactions of salicylic acid, illustrates how reaction conditions can be optimized to improve yield.[1]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Sulfuric Acid | 100-120 | - | High |
| p-Toluenesulfonic Acid | 80-90 | 3-4 | 89 |
| Boric Acid | Reflux | 1.5 | Moderate |
| Ionic Liquid | Microwave | 0.42 | 95.35 |
This data is for the synthesis of ethyl salicylate and is presented to illustrate the principles of optimizing reaction conditions.
Visualizing the Workflow and Logic
Experimental Workflow for Williamson Ether Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 5-Ethoxysalicylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Ethoxysalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a derivative of salicylic acid. Its solubility is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy in various applications, including pharmaceuticals and materials science. Poor solubility can lead to challenges in creating stable and effective formulations.
Q2: I am having trouble dissolving this compound in water. Is this expected?
Yes, this is expected. Like its parent compound, salicylic acid, this compound is anticipated to have low solubility in water. Salicylic acid itself is sparingly soluble in water. The addition of an ethoxy group, which has both hydrophobic and hydrophilic characteristics, may slightly alter its solubility profile, but it is likely to remain poorly soluble in aqueous solutions at neutral pH.
Q3: What common organic solvents can I use to dissolve this compound?
While specific data for this compound is limited, we can infer its solubility from the behavior of the structurally similar compound, salicylic acid. Salicylic acid exhibits good solubility in a range of organic solvents. Therefore, it is highly probable that this compound will also be soluble in:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Ketones (e.g., acetone)
-
Ethers (e.g., diethyl ether)
-
Esters (e.g., ethyl acetate)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Q4: How does pH affect the solubility of this compound?
As a weak acid, the solubility of this compound is highly dependent on the pH of the solution.[1] In acidic conditions (low pH), it will exist predominantly in its neutral, less soluble form. As the pH increases (becomes more alkaline), the carboxylic acid group will deprotonate to form a salt, which is significantly more soluble in water.[1] Therefore, increasing the pH of an aqueous solution is a key strategy to enhance its solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered during experiments with this compound.
Issue 1: The compound is not dissolving in my desired aqueous buffer.
Root Cause: The pH of the buffer is likely too low, or the concentration of the compound exceeds its intrinsic solubility at that pH.
Solutions:
-
pH Adjustment: Gradually increase the pH of your buffer by adding a base (e.g., NaOH, KOH) dropwise while monitoring the dissolution of the compound. The target pH should be above the pKa of this compound to ensure it is in its ionized, more soluble form.
-
Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful that the co-solvent may affect downstream experiments.
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility of the compound. However, be cautious about potential degradation at elevated temperatures. Always check the thermal stability of this compound.
-
Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size by grinding or milling can increase the surface area and improve the dissolution rate.
Issue 2: The compound precipitates out of solution when I dilute my stock.
Root Cause: This often occurs when a stock solution prepared in a high-concentration organic solvent is diluted into an aqueous buffer. The change in solvent polarity reduces the solubility of the compound, causing it to precipitate.
Solutions:
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Use a Co-solvent in the Dilution Buffer: Ensure your aqueous dilution buffer contains a sufficient concentration of the same co-solvent used to prepare the stock solution.
-
Prepare a Less Concentrated Stock: If possible, prepare a more dilute stock solution in a solvent system that is more compatible with your final aqueous buffer.
Data Presentation: Solubility of Structurally Similar Compounds
Table 1: Solubility of Salicylic Acid in Various Solvents
| Solvent | Molar Solubility (M) | Reference |
| 1,4-Dioxane | 3.033 | [2] |
| 1-Butanol | 1.630 | [2] |
| 1-Heptanol | 1.137 | [2] |
| 1-Hexanol | 1.245 | [2] |
| 1-Octanol | 1.309 | [2] |
| 1-Pentanol | 1.436 | [2] |
| 1-Propanol | 1.673 | [2] |
| 2-Butanol | 1.988 | [2] |
| 2-Propanol | 2.003 | [2] |
| N,N-Dimethylformamide (DMF) | 4.251 | [2] |
| N-methyl-2-pyrrolidone | 3.934 | [2] |
| Polyethylene Glycol 400 (PEG 400) | 2.301 | [2] |
| Ethanol | 2.087 | [2] |
| Water | 0.0159 mol/L (at 298.15 K) | [1][3] |
| Ethyl Acetate | High | [4] |
| Carbon Tetrachloride | Low | [4] |
| Xylene | Low | [4] |
Table 2: Qualitative Solubility of Ethyl Salicylate
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [5][6] |
| Glycerol | Slightly Soluble | [5] |
| Ethanol | Miscible | [5][7] |
| Diethyl Ether | Miscible | [7] |
| Other Organic Solvents | Soluble | [5] |
| Oils | Soluble | [5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility in the original solvent, taking the dilution factor into account.
Visualizations
Caption: Workflow for determining equilibrium solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. gzscienceclassonline.weebly.com [gzscienceclassonline.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene | Semantic Scholar [semanticscholar.org]
- 5. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identification of Impurities in 5-Ethoxysalicylic Acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Ethoxysalicylic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might find in my this compound sample?
Impurities in this compound can originate from the synthetic route used for its preparation or from its degradation. Common synthesis pathways involve the Kolbe-Schmitt reaction followed by a Williamson ether synthesis.
Synthesis-Related Impurities:
-
From the Kolbe-Schmitt Reaction:
-
Phenol: Unreacted starting material.
-
4-Hydroxybenzoic acid: A common positional isomer formed during the carboxylation of phenol.[1][2]
-
2,5-Dihydroxybenzoic acid (Gentisic acid): Another possible isomeric byproduct.[1]
-
4-Hydroxyisophthalic acid: A potential byproduct from the carboxylation reaction.[1][3]
-
-
From the Williamson Ether Synthesis:
-
Salicylic acid or a dihydroxybenzoic acid precursor: Incomplete etherification of the starting material.
-
Ethylating agent residues: For example, residual ethyl iodide or diethyl sulfate.
-
Side-products from elimination reactions: Depending on the ethylating agent and reaction conditions.
-
Degradation-Related Impurities:
-
Salicylic acid and Ethanol: Formed via hydrolysis of the ether bond, which can be catalyzed by acidic or basic conditions.[4][5]
-
Oxidative Degradation Products: Exposure to oxidizing conditions can lead to the formation of hydroxylated derivatives. For the salicylic acid backbone, this can include:
-
Photodegradation Products: Exposure to light, particularly UV radiation, can lead to the formation of similar hydroxylated byproducts.[5]
Q2: My this compound sample is discolored. What could be the cause?
A yellow to brown discoloration can occur due to the presence of colored impurities.[4][6] This may be caused by:
-
Oxidation of phenolic impurities: Small amounts of unreacted phenolic starting materials or degradation products can oxidize to form colored quinone-like structures.
-
Side reactions during synthesis: The use of strong acids as catalysts in the synthesis process can sometimes lead to the formation of colored byproducts.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
Question: I am analyzing my this compound sample by HPLC and see several unexpected peaks. How can I identify them?
Answer: Unexpected peaks in your chromatogram likely correspond to the impurities mentioned in the FAQ section. The following steps can help in their identification:
-
Analyze Reference Standards: Inject commercially available standards of potential impurities (e.g., salicylic acid, 4-hydroxybenzoic acid, phenol) to compare their retention times with the unknown peaks.
-
LC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities, aiding in their identification.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8][9] Analyzing these stressed samples by HPLC can help to identify the degradation-related peaks in your original sample.
Issue 2: The purity of my this compound is lower than expected.
Question: My analysis shows a low purity for my this compound sample. What are the common causes and how can I address this?
Answer: Low purity can be due to incomplete reaction, side reactions during synthesis, or degradation.
-
Incomplete Reaction: If significant amounts of starting materials like salicylic acid or a dihydroxybenzoic acid are detected, the etherification reaction may have been incomplete. Consider optimizing the reaction time, temperature, or stoichiometry of reagents.
-
Side Reactions: The presence of isomeric impurities like 4-ethoxybenzoic acid or di-ethoxylated products suggests that side reactions have occurred. Purification techniques such as recrystallization or column chromatography may be necessary.
-
Degradation: If hydrolysis products like salicylic acid are present, it indicates that the sample may have been exposed to moisture, or acidic/basic conditions. Ensure proper storage in a dry, neutral environment.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Chemical Structure | Potential Source |
| Salicylic Acid | C₇H₆O₃ | Incomplete etherification, Hydrolysis |
| Phenol | C₆H₆O | Unreacted starting material (Kolbe-Schmitt) |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Isomeric byproduct (Kolbe-Schmitt)[1] |
| 2,5-Dihydroxybenzoic Acid | C₇H₆O₄ | Isomeric byproduct, Degradation[1][5] |
| Ethanol | C₂H₆O | Hydrolysis |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities expected.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile acidic impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split or splitless.
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Oven Temperature Program: An appropriate temperature gradient to separate the compounds of interest.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). If derivatization is needed, react the sample with a suitable agent (e.g., BSTFA for silylation of acidic protons) prior to injection.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard for quantitative analysis (qNMR).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the structure of this compound and identify impurities by comparing the spectra to reference data.[5][10][11]
Mandatory Visualization
Caption: Experimental workflow for the identification of impurities.
Caption: Potential synthesis-related impurities.
References
- 1. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Degradation pathways of 5-Ethoxysalicylic acid under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 5-Ethoxysalicylic acid under various experimental conditions. The information presented is based on established knowledge of similar salicylic acid derivatives, as direct experimental data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the chemistry of related salicylate compounds, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Hydrolysis of the ethoxy group might occur under harsh conditions, but oxidation of the aromatic ring is generally more facile.
Q2: What are the likely degradation products of this compound?
A2: The anticipated degradation products would result from the modification of the aromatic ring or the ethoxy group. Oxidation is likely to introduce additional hydroxyl groups to the benzene ring, forming dihydroxybenzoic acid derivatives. For instance, studies on salicylic acid have identified 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as common oxidative and photodegradation products.[1][2][3][4][5]
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation or stress testing study is crucial for understanding the stability of a compound.[6][7] It typically involves exposing the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[8] The goal is to achieve a target degradation of 5-20%.[6][7]
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[1] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). Note that excessively harsh conditions may lead to unrealistic degradation pathways. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase, column, or sample solvent. | Optimize the HPLC method. Ensure the sample solvent is compatible with the mobile phase. A common issue is dissolving the sample in a solvent stronger than the mobile phase, which can cause peak fronting.[8] |
| Difficulty in identifying degradation products. | Insufficient data for structural elucidation. | Utilize LC-MS to obtain the mass-to-charge ratio of the degradation products. Further structural information can be obtained using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid this compound powder or a solution in a hot air oven at a specified temperature (e.g., 80°C) for a set time (e.g., 48 hours).[8]
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.[1]
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
HPLC Method for Stability Indicating Assay
This method is a general starting point and should be optimized for the specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 60:40 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.[1]
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 230 nm or 305 nm).[1]
-
Column Temperature: 25-30 °C.[1]
Quantitative Data Summary
| Compound | Stress Condition | Rate Constant (k) | Kinetic Model | Reference |
| Salicylic Acid | UV irradiation | 0.0052 min⁻¹ | First-order | [4] |
| 2,5-Dihydroxybenzoic Acid | UV irradiation | 0.007 min⁻¹ | First-order | [4] |
| 2,3-Dihydroxybenzoic Acid | UV irradiation | Slower than Salicylic Acid | First-order | [4] |
| Pyrocatechol | UV irradiation | Slower than Salicylic Acid | First-order | [4] |
Visualizations
The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for studying the degradation of this compound.
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Separation of 5-Ethoxysalicylic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Ethoxysalicylic acid and its positional isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating positional isomers of ethoxysalicylic acid?
Positional isomers, such as 3-ethoxysalicylic acid, 4-ethoxysalicylic acid, and this compound, possess the same molecular weight and similar physicochemical properties. This similarity makes their separation by conventional HPLC methods challenging, often resulting in poor resolution or co-elution. The key to successful separation lies in exploiting subtle differences in their polarity, hydrophobicity, and ionization states.
Q2: What type of HPLC column is recommended for separating ethoxysalicylic acid isomers?
A reversed-phase C18 column is a common starting point for the separation of salicylic acid derivatives. However, for challenging isomer separations, alternative stationary phases can offer improved selectivity. Phenyl-hexyl or biphenyl columns can provide different selectivity for aromatic compounds through π-π interactions. Additionally, mixed-mode columns that combine reversed-phase with ion-exchange characteristics can be highly effective in resolving closely related acidic compounds.
Q3: How does the mobile phase pH affect the separation of ethoxysalicylic acid isomers?
Q4: Which organic modifiers are suitable for the mobile phase?
Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. The choice between acetonitrile and methanol can also influence selectivity, so it is a valuable parameter to screen during method development.
Q5: What detection wavelength should be used for ethoxysalicylic acid isomers?
Salicylic acid and its derivatives typically exhibit strong UV absorbance. A common detection wavelength for salicylic acid is around 230 nm. However, it is always recommended to determine the optimal detection wavelength by acquiring the UV spectrum of the analytes of interest and selecting the wavelength of maximum absorbance to ensure the highest sensitivity.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. The following table provides a guide to identifying and resolving frequent problems in the separation of ethoxysalicylic acid isomers.
| Problem | Potential Causes | Solutions |
| Poor Resolution / Co-elution of Isomers | - Inappropriate stationary phase- Mobile phase composition not optimal- pH of the mobile phase is not suitable- High flow rate | - Column: Try a column with a different selectivity (e.g., Phenyl-hexyl, Biphenyl, or a mixed-mode column).- Mobile Phase: Adjust the organic modifier (acetonitrile/methanol) percentage. A shallower gradient or isocratic elution with a lower organic content can improve resolution.- pH: Optimize the mobile phase pH to be approximately 2 units below the pKa of the analytes.- Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase- Column overload- Inappropriate injection solvent | - Mobile Phase pH: Lowering the mobile phase pH can suppress silanol ionization.- Sample Concentration: Reduce the concentration of the injected sample.- Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- HPLC system issues (e.g., pump malfunction, leaks) | - Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH measurement.- Temperature Control: Use a column oven to maintain a stable temperature.- System Maintenance: Regularly check for leaks and purge the pump to remove air bubbles. |
| Split Peaks | - Clogged column inlet frit- Column void- Injector problem | - Column Maintenance: Reverse flush the column at a low flow rate. If the issue persists, replace the inlet frit or the column.- Injector: Inspect and clean the injector port and needle. |
Experimental Protocol: A Starting Point for Method Development
1. Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each ethoxysalicylic acid isomer in a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the expected linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
The following table outlines a suggested set of starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or Phenyl-hexyl for alternative selectivity) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30-70% B over 15 minutes, then re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Data Analysis
-
Identify the peaks corresponding to each isomer based on the retention times obtained from the injection of individual standards.
-
Quantify the amount of each isomer in the sample by comparing its peak area to the peak area of the corresponding standard in the mixed working standard solution.
Visualizing Workflows and Logic
To aid in understanding the experimental and troubleshooting processes, the following diagrams have been created using Graphviz.
Caption: HPLC method development workflow for ethoxysalicylic acid isomers.
Caption: A logical troubleshooting flowchart for common HPLC issues.
References
Technical Support Center: Stability of 5-Ethoxysalicylic Acid Solutions
Welcome to the technical support center for the stability testing of 5-Ethoxysalicylic acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the stability of this compound.
Disclaimer: Specific stability and degradation kinetic data for this compound are not widely available in published literature. The information provided herein is based on the known stability profiles of closely related compounds, such as salicylic acid, ethyl salicylate, and other salicylic acid derivatives. The degradation pathways and factors influencing stability are expected to be analogous.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the structure of this compound, the anticipated primary degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond to yield 5-hydroxysalicylic acid (gentisic acid) and ethanol. This is a likely pathway, particularly under acidic or basic conditions and at elevated temperatures.
-
Oxidation: The resulting 5-hydroxysalicylic acid, as well as the parent compound, can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For related salicylates, photodegradation can lead to the formation of dihydroxybenzoic acid isomers.[2][3]
-
Decarboxylation: While generally less common for salicylic acid itself under typical storage conditions, decarboxylation to form 4-ethoxyphenol could be a possibility under harsh thermal stress.
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily influenced by:
-
pH: The rate of hydrolysis is often pH-dependent. For similar compounds, stability is generally favored in acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, especially UV light, can lead to photodegradation. Solutions should be protected from light.[3]
-
Presence of Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation.
-
Solvent: The choice of solvent can impact stability. Aqueous solutions are more susceptible to hydrolysis.
Q3: How can I prevent the degradation of my this compound solution?
A3: To enhance the stability of your this compound solution, consider the following:
-
pH Control: Buffer the solution to a slightly acidic pH.
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures, if the solvent system allows.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Use of Antioxidants: If compatible with your application, consider adding antioxidants to mitigate oxidative degradation.
-
Inert Atmosphere: For long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidation.
Q4: I am observing a color change in my this compound solution. What is the likely cause?
A4: A color change, often to a yellow or brown hue, is typically indicative of oxidative degradation. Phenolic compounds, which are present in the structure of this compound and its potential degradation products, are prone to oxidation, leading to the formation of colored quinone-type structures. Ensure your solution is protected from light and oxygen.
Q5: What analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[4] This method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase column (e.g., C18) with a UV detector is a common setup. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency | Hydrolysis, oxidation, or photodegradation. | Investigate the storage conditions (pH, temperature, light exposure). Perform a forced degradation study to identify the primary degradation pathway. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Use a photodiode array (PDA) detector to check for peak purity. Attempt to identify the degradation products using LC-MS or by comparing with reference standards of potential degradants (e.g., gentisic acid). |
| Precipitation in Solution | Exceeding solubility limits, temperature changes, or formation of an insoluble degradation product. | Confirm the concentration is within the solubility limits for the given solvent and temperature. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Discoloration of Solution | Oxidative degradation. | Protect the solution from light and consider de-gassing the solvent or using an inert atmosphere. The addition of an antioxidant may be necessary. |
Data Presentation
Table 1: Example Stability Data for a Salicylate Ester Solution (1 mg/mL) under Forced Degradation
| Stress Condition | Time | Temperature | % Parent Compound Remaining | % Primary Degradant Formed | Observations |
| 0.1 M HCl | 24 hours | 60°C | 92.5 | 7.1 | No color change |
| 0.1 M NaOH | 4 hours | 60°C | 85.2 | 14.3 | Slight yellowing |
| 3% H₂O₂ | 24 hours | Room Temp | 90.8 | 8.9 | Noticeable yellowing |
| Thermal | 48 hours | 80°C | 95.1 | 4.5 | No color change |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 91.7 | 7.9 | Slight yellowing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method. The goal is to achieve 5-20% degradation.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours) and neutralize with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place a solution of this compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration.
-
Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of this compound and its degradation products.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm or scan for optimal wavelength.[4]
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Synthesis of 5-Ethoxysalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxysalicylic acid. Our aim is to help you overcome common challenges and prevent undesired side reactions during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Williamson ether synthesis of gentisic acid (2,5-dihydroxybenzoic acid).
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete deprotonation of the phenolic hydroxyl group. | Ensure a sufficiently strong base is used to deprotonate the hydroxyl group. The choice of base is critical and should be anhydrous. Consider using sodium hydride (NaH) or potassium carbonate (K2CO3). |
| Insufficient reaction time or temperature. | The Williamson ether synthesis can require several hours of reflux to proceed to completion.[1] Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Poor quality of reagents. | Use anhydrous solvents and ensure the ethylating agent (e.g., ethyl iodide, diethyl sulfate) is of high purity. Moisture can quench the alkoxide intermediate. | |
| Formation of Multiple Products (Poor Selectivity) | C-alkylation: Alkylation at the carbon atom of the aromatic ring instead of the oxygen atom of the hydroxyl group. | The choice of solvent is a key factor in controlling C- vs. O-alkylation.[2] Polar aprotic solvents like DMF or DMSO favor O-alkylation.[2][3] Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus favoring C-alkylation.[2][4] |
| Di-ethoxylation: Ethoxylation of both hydroxyl groups of gentisic acid. | Use a stoichiometric amount of the base and ethylating agent relative to the starting material to favor mono-ethoxylation. Careful control of the reaction conditions is crucial. | |
| Formation of Ethyl Salicylate: If ethanol is used as a solvent, acid-catalyzed esterification of the carboxylic acid group can occur, especially at elevated temperatures. | While the Williamson ether synthesis is typically performed under basic conditions, residual acidity could catalyze this side reaction. Ensure the reaction medium is basic. If purification is challenging, consider protecting the carboxylic acid group prior to etherification. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure efficient stirring to promote contact between reactants. |
| Insufficient amount of ethylating agent. | Use a slight excess of the ethylating agent to drive the reaction to completion. | |
| Difficulty in Product Purification | Presence of colored impurities. | Recrystallization from a suitable solvent system is a common method for purifying salicylic acid derivatives.[5][6][7][8][9][10] The use of activated carbon during recrystallization can help remove colored impurities. |
| Emulsion formation during workup. | During the aqueous workup, adding a saturated brine solution can help break emulsions and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a hydroxyl group on a precursor molecule, typically gentisic acid (2,5-dihydroxybenzoic acid), to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction.[1][11]
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
C-alkylation: The ethyl group attaches to the aromatic ring instead of the phenolic oxygen.[2]
-
Di-ethoxylation: Both hydroxyl groups of gentisic acid are ethoxylated.
-
Elimination (E2) reaction: This is more likely if a secondary or tertiary ethylating agent is used, which is not typical for this synthesis.[12]
-
Esterification: If ethanol is present under acidic conditions, the carboxylic acid group can be esterified.
Q3: How can I favor O-alkylation over C-alkylation?
A3: The choice of solvent and reaction conditions plays a crucial role. To favor the desired O-alkylation:
-
Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended as they do not solvate the phenoxide ion as strongly as protic solvents, leaving it more available to attack the ethylating agent.[2][3]
-
Consider the counter-ion: Larger cations (like potassium) are generally preferred over smaller cations (like lithium) as they coordinate less tightly with the phenoxide oxygen, favoring O-alkylation.[4]
-
Choice of ethylating agent: "Softer" electrophiles like ethyl iodide tend to favor C-alkylation, whereas "harder" electrophiles might favor O-alkylation.[13]
Q4: What is a suitable starting material for the synthesis of this compound?
A4: Gentisic acid (2,5-dihydroxybenzoic acid) is a common and logical starting material. The selective ethoxylation of the 5-hydroxyl group is the key challenge.
Q5: What purification methods are effective for this compound?
A5: Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization will depend on the polarity of the impurities. Washing the crude product with a dilute solution of a weak base like sodium bicarbonate can help remove any unreacted starting material (gentisic acid).[5][8] Subsequent washing with water and drying is also necessary.[5][6]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and analytical results.
Materials:
-
Gentisic acid (2,5-dihydroxybenzoic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve gentisic acid in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The amount should be stoichiometrically calculated to deprotonate one of the hydroxyl groups.
-
Ethylating Agent Addition: Slowly add the ethylating agent (ethyl iodide or diethyl sulfate) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and allow it to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, deionized water, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: 5-Ethoxysalicylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Ethoxysalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetically produced this compound?
A1: Impurities in this compound often originate from the synthesis process, most commonly the Kolbe-Schmitt reaction of 4-ethoxyphenol. Potential impurities include:
-
Unreacted starting materials: 4-ethoxyphenol.
-
Isomeric byproducts: 4-Ethoxybenzoic acid may be formed, particularly if potassium hydroxide is used in the synthesis.[1][2][3][4]
-
Related substances: Phenol and other salicylglycine derivatives can also be present as minor impurities.[5]
-
Di-carboxylated species: 5-Hydroxy-1,3-benzenedicarboxylic acid is another potential byproduct from the carboxylation reaction.[5]
Q2: My this compound appears discolored. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, can be attributed to the presence of phenolic impurities that have undergone oxidation. Exposure to air and light can exacerbate this issue. The use of strong acids during synthesis can also contribute to the formation of colored byproducts.
Q3: What are the initial analytical steps to assess the purity of my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC offers a rapid and qualitative assessment of purity and can help in optimizing solvent systems for column chromatography.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other organic impurities.
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help in the identification of unknown impurities by providing molecular weight information.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a primary technique for purifying solid organic compounds like this compound. Success depends on the appropriate choice of solvent and careful execution of the procedure.
Problem: Low or No Crystal Formation
| Possible Cause | Solution |
| Excessive solvent used: The solution is not saturated upon cooling. | Evaporate a portion of the solvent to increase the concentration and then allow the solution to cool again. |
| Cooling process is too rapid: This can inhibit crystal nucleation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help. |
| Solution is not sufficiently supersaturated: The concentration of this compound is too low. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
Problem: Oiling Out
The compound separates as a liquid layer instead of forming solid crystals.
| Possible Cause | Solution |
| High concentration of impurities: Impurities can lower the melting point of the mixture. | Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
| Cooling is too rapid: The solution becomes supersaturated too quickly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Inappropriate solvent choice: The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" in which it is less soluble until turbidity is observed, then heat to clarify and cool slowly. |
Problem: Poor Recovery of Purified Product
| Possible Cause | Solution |
| Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration: The product crystallizes on the filter paper along with insoluble impurities. | Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling down prematurely. |
| Washing with warm solvent: The purified crystals are redissolved during the washing step. | Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Recrystallization Protocol for Salicylic Acid Derivatives
This protocol provides a general guideline and should be optimized for this compound by testing different solvents.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, acetic acid/water, toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7] Mixed solvent systems, such as ethanol and water, are often effective for salicylic acid derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
General HPLC Method for Purity Analysis of Salicylic Acid Derivatives
This method is a starting point and should be optimized for the specific analysis of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of this compound (typically around 230-300 nm for salicylic acid derivatives). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.
Data Presentation
Table 1: Potential Recrystallization Solvents for Salicylic Acid Derivatives
| Solvent/System | Solubility Characteristics | Notes |
| Water | Low solubility at room temperature, higher at boiling. | Good for removing highly polar or non-polar impurities.[8] |
| Ethanol/Water | Good solubility in hot ethanol, precipitation upon addition of water. | A versatile mixed solvent system for many organic compounds. |
| Acetic Acid/Water | Similar to ethanol/water, good for acidic compounds. | The residual acetic acid needs to be thoroughly removed. |
| Toluene | Good solubility at high temperatures for less polar compounds. | Can be effective for removing more polar impurities. |
| Acetone/Hexane | Good solubility in acetone, precipitation with hexane. | Another common mixed solvent system. |
Note: The optimal solvent system for this compound must be determined experimentally.
Table 2: Example HPLC Gradient for Salicylic Acid Derivatives Analysis
| Time (min) | % Aqueous (0.1% Phosphoric Acid) | % Acetonitrile |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
This is an exemplary gradient and requires optimization for this compound.[9]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
Technical Support Center: Enhancing the Biological Uptake of 5-Ethoxysalicylic Acid in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological uptake of 5-Ethoxysalicylic acid in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a derivative of salicylic acid. While specific data for this compound is limited, based on its structural similarity to other salicylic acid derivatives like ethyl salicylate and 5-aminosalicylic acid, it is expected to possess anti-inflammatory properties.[1][2] The primary mechanisms of action for salicylic acid and its derivatives involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of pro-inflammatory prostaglandins, and the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3][4]
Q2: What are the key physicochemical properties of this compound to consider for cell culture experiments?
| Property | Estimated Value (based on Ethyl Salicylate) | Implication for Cell Culture |
| Molecular Formula | C₉H₁₀O₃ | Influences molecular weight and subsequent diffusion rates. |
| Molecular Weight | 166.17 g/mol | Affects molar concentration calculations for preparing stock solutions. |
| Appearance | Colorless to light yellow liquid | Important for visual inspection of stock solutions for precipitation.[5] |
| Solubility in Water | Sparingly soluble | May precipitate in aqueous culture media at high concentrations.[6] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | Useful for preparing high-concentration stock solutions.[6] |
| logP (Octanol-Water Partition Coefficient) | ~2.95 | Indicates good lipophilicity, suggesting a potential for passive diffusion across cell membranes.[7][8] |
Q3: I am observing low efficacy of this compound in my cell-based assay. Could poor cellular uptake be the reason?
Yes, low intracellular concentration due to poor uptake is a common reason for reduced efficacy in in vitro experiments. Several factors can contribute to this:
-
Compound Precipitation: Due to its likely low aqueous solubility, this compound may precipitate in your cell culture medium, reducing the effective concentration available to the cells.
-
Cell Type Specificity: Different cell lines have varying membrane compositions and may express different levels of influx or efflux transporters, leading to variations in uptake.
-
Experimental Conditions: Suboptimal incubation time, temperature, or compound concentration can all lead to poor uptake.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell.
Troubleshooting Guide: Poor Cellular Uptake of this compound
This guide provides a systematic approach to troubleshooting and enhancing the cellular uptake of this compound.
Issue 1: Suspected Compound Precipitation
-
Symptom: Visible precipitate in the culture medium after adding the compound, or inconsistent results between experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding this compound.
-
Solubility Test: Perform a simple solubility test in your specific cell culture medium at the desired concentration before treating your cells.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[9]
-
Formulation Strategies: Consider using formulation strategies to improve solubility, such as complexation with cyclodextrins or using a solubilizing agent.
-
Issue 2: Low Intracellular Concentration Despite Apparent Solubility
-
Symptom: The compound is soluble in the media, but the expected biological effect is not observed.
-
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration for your specific cell line and assay.
-
Enhance Passive Diffusion:
-
Use of a Surfactant: A low, non-toxic concentration of a mild surfactant (e.g., Pluronic F-68) can sometimes help to increase the bioavailability of hydrophobic compounds in the medium.
-
-
Consider Carrier-Mediated Transport:
-
Prodrug Approach: While this compound is already an ester, further chemical modification to create a prodrug that targets specific cellular uptake transporters could be a long-term strategy.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can facilitate its entry into cells via endocytosis.
-
-
Inhibit Efflux Pumps: If you suspect active efflux is limiting intracellular accumulation, you can co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). Note: This should be done with caution as it can have off-target effects.
-
Quantify Intracellular Concentration: The most direct way to confirm poor uptake is to measure the intracellular concentration of this compound using a sensitive analytical method like LC-MS/MS.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000
-
-
Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of cell culture grade DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
Important Considerations:
-
The final DMSO concentration in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general procedure for quantifying the intracellular concentration of this compound. Method optimization will be required for your specific cell line and equipment.
Materials:
-
Cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Internal standard (a structurally similar compound not present in the cells)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile with 0.1% formic acid to the cell lysate. Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Data Normalization: Quantify the amount of this compound based on a standard curve. Normalize the intracellular concentration to the total protein content of the lysate, which can be determined using a BCA or Bradford protein assay.
Visualizations
References
- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 7. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 9. Cements containing syringic acid esters -- o-ethoxybenzoic acid and zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 5-Ethoxysalicylic Acid and 5-Methoxysalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported and predicted efficacy of two salicylic acid derivatives: 5-Ethoxysalicylic acid and 5-Methoxysalicylic acid. Due to a scarcity of direct comparative studies in publicly available literature, this analysis is based on established structure-activity relationships of salicylic acid analogues and available data for each compound.
Introduction
Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes. Modifications to the salicylic acid scaffold, such as the introduction of alkoxy groups at the 5-position, can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide examines the potential differences in the efficacy of this compound and 5-methoxysalicylic acid based on theoretical principles and available, albeit limited, experimental context.
Data Presentation: A Comparative Overview
| Feature | This compound | 5-Methoxysalicylic Acid | Reference Compound: Salicylic Acid |
| Structure | Salicylic acid with an ethoxy group at the C5 position. | Salicylic acid with a methoxy group at the C5 position. | 2-hydroxybenzoic acid |
| Predicted Lipophilicity | Higher than 5-methoxysalicylic acid due to the larger ethyl group. | Lower than this compound. | Baseline lipophilicity. |
| Potential for COX Inhibition | Expected to inhibit COX enzymes. The larger ethoxy group might influence binding pocket interactions. | Known to be an intermediate in the synthesis of anti-inflammatory agents.[3] Expected to inhibit COX enzymes. | Known non-selective COX inhibitor. |
| Potential for NF-κB Inhibition | As a salicylic acid derivative, it is predicted to have the potential to inhibit the NF-κB pathway. | Salicylic acid derivatives are known to inhibit the NF-κB pathway.[4][5][6] | Known to inhibit NF-κB activation.[5][6] |
| Reported Biological Activity | Limited specific data available in public literature. | Found in nature (e.g., in castoreum) and used as a synthetic intermediate.[7][8] | Well-established anti-inflammatory, analgesic, and antipyretic properties. |
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of salicylic acid derivatives is intrinsically linked to their chemical structure.[1][2][3] Key structural features that govern efficacy include:
-
The Carboxylic Acid Group: Essential for the anti-inflammatory effect.[2]
-
The Phenolic Hydroxyl Group: Crucial for activity. Moving it from the ortho- position results in a loss of activity.[3]
-
Substitution on the Aromatic Ring: Substitution at the 5-position with various functional groups can modulate the anti-inflammatory and toxicological profile.[3] Halogenation at this position has been shown to enhance potency.[2]
-
Lipophilicity: Increased lipophilicity, which would be expected with the ethoxy group compared to the methoxy group, can enhance membrane permeability and potentially alter protein binding and target interaction.[1]
Based on these principles, it can be inferred that both this compound and 5-methoxysalicylic acid possess the core functionalities required for anti-inflammatory activity. The larger ethoxy group in this compound may lead to differences in potency and selectivity compared to the methoxy-substituted analogue, but without direct experimental data, this remains a hypothesis.
Experimental Protocols
To empirically determine and compare the efficacy of this compound and 5-Methoxysalicylic acid, the following experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The inhibition of the peroxidase activity of COX is determined by measuring the oxidation of a colorimetric or fluorometric substrate.
Procedure:
-
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (this compound and 5-Methoxysalicylic acid) in a suitable buffer (e.g., Tris-HCl).
-
Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Add a colorimetric or fluorometric probe that reacts with the prostaglandin G2 produced by the enzyme.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation leads to a decrease in luciferase expression.
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with the NF-κB luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with the test compounds (this compound and 5-Methoxysalicylic acid) at various concentrations for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activation for each compound concentration to determine the IC50 value.
Mandatory Visualizations
To aid in the conceptualization of the experimental workflows and the primary signaling pathway implicated in the anti-inflammatory action of salicylic acid derivatives, the following diagrams are provided.
Caption: Workflow for the in vitro COX Inhibition Assay.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory role of salicylates.
Conclusion
While direct comparative efficacy data for this compound and 5-Methoxysalicylic acid are currently unavailable, this guide provides a framework for their evaluation based on established principles of medicinal chemistry and detailed experimental protocols. The primary mechanism of action for these compounds is expected to be the inhibition of the COX and NF-κB pathways, which are central to the inflammatory response. Further empirical studies, as outlined in this guide, are necessary to definitively quantify and compare the therapeutic potential of these two salicylic acid derivatives. Such research will be invaluable for the development of novel and more effective anti-inflammatory agents.
References
- 1. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methoxysalicylic acid - Wikipedia [en.wikipedia.org]
Comparative Guide to the Validation of a New Analytical Method for 5-Ethoxysalicylic Acid
The development and validation of a robust analytical method are critical for the accurate quantification of 5-Ethoxysalicylic acid in pharmaceutical research, development, and quality control. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with established analytical techniques for salicylic acid and its derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and availability of instrumentation. The following table summarizes the performance characteristics of the new HPLC-UV method for this compound in comparison to other commonly used techniques for related salicylic acid derivatives.
| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range (R²) | Key Advantages | Key Disadvantages |
| New HPLC-UV Method | This compound | (To be determined) | (To be determined) | > 0.999 | Cost-effective, robust, widely available | Moderate sensitivity, potential for matrix interference |
| HPLC-UV | Acetylsalicylic acid | 0.03 - 1.52 µg/mL[1] | 0.1 - 4.61 µg/mL[1] | > 0.999[2] | Robust, widely available, cost-effective[1] | Moderate sensitivity, potential for matrix interference[1] |
| LC-MS/MS | Salicylic acid derivatives | 0.74 - 3 ng/mL[1] | 1 - 80 ng/mL[1] | 1 - 15000 ng/mL[1] | High sensitivity and selectivity[1] | Higher equipment and operational costs[1] |
| GC-MS | Methyl & Ethyl Salicylate | 31 ng/mL[3][4] | (Not specified) | 31 - 1250 ng/mL[3] | High resolution for volatile compounds | Derivatization often required, not suitable for non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are the protocols for the proposed new HPLC method and a comparative GC-MS method.
Protocol 1: New HPLC-UV Method for this compound
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid in water, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 45:55 (v/v) ratio of aqueous to organic phase.[2][5]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 237 nm for acetylsalicylic acid).[2][5]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.[5] Record the peak areas and calculate the concentration of this compound in the sample.
Protocol 2: Comparative GC-MS Method for Salicylate Derivatives
This protocol is based on methods for the analysis of volatile salicylic acid esters and would require adaptation for this compound, likely involving derivatization.[4]
-
Sample Preparation and Derivatization:
-
Extract the sample with a suitable organic solvent (e.g., chloroform).[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form a volatile trimethylsilyl (TMS) derivative.[3]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 250°C and held for 5 minutes.[3]
-
Injector Temperature: 250°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
-
Mass Spectrometer:
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of an internal standard against the analyte concentration.[3]
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is essential to ensure its reliability for the intended application. The following diagrams illustrate the typical workflow for HPLC method validation based on ICH guidelines and the logical relationships in analytical method development.
Caption: Workflow for HPLC Method Validation.
Caption: Logical relationships in analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of 5-Ethoxysalicylic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Ethoxysalicylic acid in common immunoassay platforms used for the detection of salicylates. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds to provide a scientifically grounded estimation of its cross-reactive potential. Understanding the principles of immunoassay cross-reactivity is crucial for the accurate interpretation of results and the development of specific analytical methods.
The Basis of Immunoassay Cross-Reactivity
Immunoassays are bioanalytical techniques that rely on the highly specific binding between an antibody and its target antigen.[1] Cross-reactivity is a phenomenon where the antibody binds to molecules other than the intended analyte, typically due to structural similarities.[1] This can lead to inaccurate measurements, including falsely elevated results in competitive immunoassays.[1] The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound, as well as the specific characteristics of the antibody used in the assay.[1]
In the context of salicylate immunoassays, the target analyte is salicylic acid. Compounds that share the core salicylic acid structure, a benzene ring with adjacent carboxyl and hydroxyl groups, have the potential to cross-react. The nature and position of substitutions on this core structure can significantly influence the degree of antibody binding.
Comparative Cross-Reactivity Data
| Compound | Structural Modification (Relative to Salicylic Acid) | Immunoassay Type | Reported Cross-Reactivity (%) |
| This compound | Ethoxy group at the 5-position | FPIA / ELISA | Data Not Available (Inferred High) |
| 5-Methylsalicylic acid | Methyl group at the 5-position | FPIA | 1200%[1][2] |
| Diflunisal | Difluorophenyl group at the 5-position | FPIA | 222%[1][2] |
| 5-Aminosalicylic acid | Amino group at the 5-position | FPIA | 122%[1][2] |
| 4-Aminosalicylic Acid | Amino group at the 4-position | ELISA | 121%[3] |
| Diflunisal | Difluorophenyl group at the 5-position | ELISA | 52%[3] |
| Gentisic Acid (5-Hydroxysalicylic acid) | Hydroxyl group at the 5-position | ELISA | 37%[3] |
| Salicyluric Acid | Glycine conjugate at the carboxyl group | ELISA | 2.2%[3] |
| Acetylsalicylic Acid (Aspirin) | Acetyl group at the hydroxyl position | FPIA | Minimal[1] |
Analysis of Cross-Reactivity Data:
The available data, particularly from FPIA, strongly suggests that substitutions at the 5-position of the salicylic acid molecule can significantly enhance cross-reactivity.[1][2] For instance, 5-Methylsalicylic acid exhibits a 12-fold higher reactivity than salicylic acid itself in a specific FPIA.[1] Given that this compound also has a substitution at the 5-position (an ethoxy group), it is highly probable that it would also demonstrate significant cross-reactivity in similar immunoassays. The larger and more electron-donating ethoxy group, compared to a methyl group, may lead to a comparable or even higher degree of cross-reactivity.
It is important to note that the specificity of an immunoassay is highly dependent on the particular antibody and the assay format.[4] As seen in the table, some ELISA kits are reported to be highly specific for salicylic acid, with minimal cross-reactivity from its major metabolites.[4] Therefore, the cross-reactivity of this compound should be experimentally determined for the specific immunoassay being used.
Metabolic Pathway of Aspirin
To understand the potential for in-vivo cross-reactivity, it is essential to consider the metabolic pathway of aspirin (acetylsalicylic acid). Aspirin is rapidly hydrolyzed in the body to salicylic acid, the primary active metabolite. Salicylic acid is then further metabolized into compounds like salicyluric acid and gentisic acid.[1]
Figure 1: Metabolic pathway of Aspirin to Salicylic Acid and its major metabolites.
Experimental Protocols
For researchers intending to quantify the cross-reactivity of this compound, the following general protocols for competitive immunoassays can be adapted.
Competitive ELISA Protocol for Cross-Reactivity Testing
This protocol is based on the principle of competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.[4]
Materials:
-
Microtiter plate coated with anti-salicylate antibodies
-
This compound
-
Salicylic acid (for standard curve)
-
Salicylate-enzyme conjugate (e.g., Horseradish Peroxidase - HRP)
-
Assay buffer
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a dilution series of salicylic acid standards and this compound in the assay buffer.
-
Competitive Reaction: Add 50 µL of standards or this compound dilutions to the appropriate wells of the antibody-coated microplate.
-
Add Conjugate: Add 50 µL of the salicylate-HRP conjugate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for competitive binding.[4]
-
Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.[4]
-
Substrate Addition: Add a chromogenic substrate to each well and incubate to allow for color development.[4] The intensity of the color is inversely proportional to the concentration of salicylate or cross-reactant in the sample.[5]
-
Stop Reaction: Add the stop solution to each well.
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Calculation of Cross-Reactivity: Calculate the concentration of this compound that produces a 50% inhibition of the maximum signal and compare it to the concentration of salicylic acid that produces the same inhibition. The percent cross-reactivity is calculated as: (% Cross-Reactivity = [Concentration of Salicylic Acid at 50% Inhibition / Concentration of this compound at 50% Inhibition] x 100)
Figure 2: General workflow for a competitive ELISA experiment.
Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Testing
FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light when a small, fluorescently labeled salicylate molecule (tracer) binds to a larger antibody molecule.[5] A cross-reacting substance will compete with the tracer for antibody binding sites, resulting in a lower polarization signal.[5]
Materials:
-
Salicylate FPIA reagent kit (containing anti-salicylate antibody, salicylate tracer, and buffers)
-
This compound
-
Salicylic acid (for calibration)
-
Fluorescence polarization analyzer
Procedure:
-
Instrument Calibration: Calibrate the fluorescence polarization analyzer using the provided salicylic acid calibrators.
-
Sample Preparation: Prepare a dilution series of this compound in a suitable matrix (e.g., drug-free serum).
-
Reaction Mixture: Mix the sample (or this compound dilution) with the anti-salicylate antibody reagent.[5]
-
Tracer Addition: Add the salicylate tracer reagent to the mixture.[5]
-
Incubation: Incubate the mixture for a specified time to allow the competitive binding reaction to reach equilibrium.[5]
-
Measurement: Measure the fluorescence polarization of the solution. The polarization value is inversely related to the concentration of salicylate or cross-reactant.[5]
-
Calculation of Cross-Reactivity: Determine the concentration of this compound that produces a signal equivalent to a known concentration of salicylic acid to calculate the percent cross-reactivity.
References
Comparative study of different synthesis routes for 5-Ethoxysalicylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Ethoxysalicylic acid, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative study of three prominent methods: the Kolbe-Schmitt reaction, Williamson ether synthesis, and a modified Reimer-Tiemann reaction. The following sections detail the experimental protocols, present a quantitative comparison of these routes, and visualize the synthetic workflows.
Quantitative Data Summary
The selection of a synthetic route often hinges on a balance of factors including yield, purity, reaction time, and the cost and availability of starting materials. The table below summarizes the key quantitative data for the different synthesis routes of this compound. It is important to note that where direct experimental data for this compound is unavailable, data from closely related analogous reactions are provided as an estimate.
| Parameter | Kolbe-Schmitt Reaction | Williamson Ether Synthesis | Modified Reimer-Tiemann Reaction |
| Starting Material(s) | 4-Ethoxyphenol, CO₂ | 2,5-Dihydroxybenzoic acid, Ethyl Iodide | 4-Ethoxyphenol, CCl₄ |
| Key Reagents | Strong base (e.g., NaOH, KOH) | Base (e.g., K₂CO₃) | Strong base (e.g., NaOH) |
| Reaction Temperature | 125-200 °C[1][2] | Reflux | ~60 °C[3] |
| Reaction Pressure | High pressure (up to 100 atm)[1][2] | Atmospheric | Atmospheric |
| Reaction Time | Several hours[4] | 1-8 hours[5] | ~3 hours[3] |
| Reported Yield | High (estimated) | 50-95% (general)[5] | ~43% (for a similar reaction)[6][7] |
| Purity | High, requires recrystallization | Good, requires purification | Moderate, may require extensive purification |
| Key Advantages | Direct carboxylation, potentially high yield | Milder conditions than Kolbe-Schmitt | Avoids high pressure |
| Key Disadvantages | Harsh conditions (high T and P) | Potential for side reactions (O- and C-alkylation) | Use of toxic CCl₄, moderate yield |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for similar transformations and are adapted for the synthesis of this compound.
Kolbe-Schmitt Reaction of 4-Ethoxyphenol
This method involves the direct carboxylation of 4-ethoxyphenol under high pressure and temperature.
Materials:
-
4-Ethoxyphenol
-
Sodium hydroxide (or potassium hydroxide)
-
Carbon dioxide
-
Sulfuric acid (for workup)
-
Water
Procedure:
-
In a high-pressure autoclave, sodium 4-ethoxyphenoxide is prepared by reacting 4-ethoxyphenol with a stoichiometric amount of sodium hydroxide.
-
The autoclave is then pressurized with carbon dioxide to approximately 100 atm.[1][2]
-
The reaction mixture is heated to 125-150 °C for several hours with constant stirring.[1][2][4]
-
After cooling and depressurization, the resulting sodium 5-ethoxysalicylate is dissolved in water.
-
The aqueous solution is acidified with sulfuric acid to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Williamson Ether Synthesis of 2,5-Dihydroxybenzoic Acid
This route involves the selective ethylation of the more acidic phenolic hydroxyl group of 2,5-dihydroxybenzoic acid.
Materials:
-
2,5-Dihydroxybenzoic acid
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
To a solution of 2,5-dihydroxybenzoic acid in acetone, a slight excess of potassium carbonate is added.
-
The mixture is stirred at room temperature for 30 minutes to form the potassium salt.
-
A stoichiometric amount of ethyl iodide is added dropwise to the suspension.
-
The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to isolate this compound.
Modified Reimer-Tiemann Reaction of 4-Ethoxyphenol
This method utilizes carbon tetrachloride in a variation of the Reimer-Tiemann reaction to achieve carboxylation.[8][9][10]
Materials:
-
4-Ethoxyphenol
-
Carbon tetrachloride
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium hydroxide in water (e.g., 20-40%) is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[3]
-
4-Ethoxyphenol is dissolved in the aqueous sodium hydroxide solution.
-
An excess of carbon tetrachloride is added to the vigorously stirred solution.
-
The biphasic mixture is heated to approximately 60 °C for about 3 hours.[3]
-
After the reaction, the mixture is cooled, and the excess carbon tetrachloride is removed by distillation.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for each of the described synthesis routes.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. future4200.com [future4200.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
A Head-to-Head Comparison of Salicylic Acid Derivatives and Common NSAIDs: A Guide for Researchers
Disclaimer: Direct comparative experimental data for 5-Ethoxysalicylic acid is limited in publicly available literature. This guide provides a comparative framework using data from structurally related salicylic acid derivatives and common Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The information presented is intended to serve as a reference for researchers and drug development professionals on the methodologies and data points crucial for evaluating and comparing novel anti-inflammatory compounds.
Introduction to NSAIDs and Salicylates
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] NSAIDs can be broadly categorized into non-selective inhibitors that target both COX-1 and COX-2, and selective COX-2 inhibitors.[2][4]
Salicylates, including the well-known acetylsalicylic acid (aspirin), are a major class of NSAIDs.[5] While many traditional NSAIDs are derivatives of acids like propionic acid or acetic acid, salicylates are based on salicylic acid.[5] this compound, as a derivative of salicylic acid, is expected to share a similar mechanism of action, primarily through the inhibition of COX enzymes.[6][7]
Comparative Efficacy and Selectivity
The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2.[8][9] COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][10]
Table 1: Comparative COX Inhibition and Selectivity of Representative NSAIDs
| NSAID | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Aspirin | Acetylated Salicylate | 166 | 26 | 6.38 | [8] |
| Ibuprofen | Propionic Acid | 13 | 35 | 0.37 | [8] |
| Naproxen | Propionic Acid | 7 | 13 | 0.54 | [8] |
| Diclofenac | Acetic Acid | 6 | 0.8 | 7.5 | [8] |
| Celecoxib | COX-2 Inhibitor | 15 | 0.04 | 375 | [9] |
| Meloxicam | Enolic Acid | 2.3 | 0.8 | 2.88 | [8] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: Comparative Analgesic and Anti-inflammatory Efficacy
| NSAID | Analgesic Potency | Anti-inflammatory Potency | Common Dosage (for pain) | Reference |
| Aspirin | Moderate | Moderate | 325-650 mg every 4-6 hours | [1] |
| Ibuprofen | High | High | 200-400 mg every 4-6 hours | [1] |
| Naproxen | High | High | 220-500 mg every 8-12 hours | [1] |
| Diclofenac | Very High | Very High | 50 mg three times daily | [9] |
| Celecoxib | High | High | 100-200 mg twice daily | [4] |
| Meloxicam | High | High | 7.5-15 mg once daily | [11] |
Safety and Tolerability Profile
The primary adverse effects associated with NSAID use are gastrointestinal (GI) and cardiovascular (CV) events.[2][12] GI toxicity is primarily linked to the inhibition of COX-1 in the gastric mucosa, while CV risks are associated with the inhibition of COX-2 in blood vessels.[2][12]
Table 3: Comparative Safety Profile of Representative NSAIDs
| NSAID | Gastrointestinal Risk | Cardiovascular Risk | Renal Risk | Reference |
| Aspirin | High | Low (at low doses) | Moderate | [1][5] |
| Ibuprofen | Moderate | Moderate | Moderate | [1][10] |
| Naproxen | High | Lower than other non-selective NSAIDs | Moderate | [1][10] |
| Diclofenac | Moderate | High | Moderate | [1][9] |
| Celecoxib | Low | High | Moderate | [4][10] |
| Meloxicam | Moderate | Moderate | Moderate | [10] |
Experimental Protocols
The evaluation of novel NSAIDs relies on a series of standardized in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[13]
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.[13]
-
Substrate: Arachidonic acid.[13]
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then quantified.[13]
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme at various concentrations.[13]
-
The reaction is initiated by adding arachidonic acid.[13]
-
After a defined incubation period, the reaction is stopped.[13]
-
The amount of prostaglandin produced is measured, typically by ELISA or radioimmunoassay.[13]
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control, and the IC50 value is determined. The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).[13]
In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A baseline measurement of the animal's paw volume is taken.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
Objective: To assess the peripheral analgesic activity of a test compound.[14]
Methodology:
-
Animal Model: Typically mice.[14]
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specific time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a defined period.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.[14]
Visualizing Key Pathways and Processes
COX Signaling Pathway
Caption: The COX signaling pathway and points of NSAID inhibition.
Experimental Workflow for In Vivo Anti-inflammatory Assay
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 12. medcentral.com [medcentral.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Benchmarking the Purity of Synthesized 5-Ethoxysalicylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 5-Ethoxysalicylic acid. By comparing the synthesized product against a certified reference standard and potential process impurities, this document outlines key analytical methodologies, presents data in a comparative format, and offers detailed experimental protocols.
Introduction to Purity Benchmarking
This compound is a salicylic acid derivative with potential applications in pharmaceuticals and material science. The purity of an active pharmaceutical ingredient (API) or a key intermediate is critical, as impurities can affect efficacy, safety, and stability. Therefore, rigorous analytical benchmarking is a non-negotiable step in the synthesis and development process. This guide details a multi-pronged approach utilizing chromatographic, spectroscopic, and physical analysis techniques to comprehensively evaluate the purity of a synthesized batch.
The primary benchmarks for comparison are:
-
Certified Reference Standard (CRS): A commercially available this compound of known high purity (e.g., ≥98%).
-
Starting Materials: Key reactants in the synthesis (e.g., 5-hydroxysalicylic acid or salicylic acid) to detect incomplete reactions.
-
Potential Side-Products: Isomers or related compounds that could form during synthesis.
Analytical Methodologies and Experimental Protocols
A combination of orthogonal analytical methods is recommended to ensure a thorough purity assessment.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution to separate the main compound from its impurities.[1][2][3]
Experimental Protocol:
-
System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm and 270 nm.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound and the reference standard in the mobile phase (50:50 A:B).
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[5][6] For non-volatile compounds like carboxylic acids, derivatization is required to increase volatility.
Experimental Protocol:
-
Derivatization:
-
System: Agilent 7890 GC coupled with a 5975 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 285°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Acquisition Mode: Full Scan (m/z 50-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
2.3 Quantitative ¹H NMR Spectroscopy (qNMR)
NMR spectroscopy not only confirms the structure of the synthesized compound but can also be used for absolute purity determination when compared against a certified internal standard.[8]
Experimental Protocol:
-
Internal Standard: Maleic anhydride or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.[9][10][11]
2.4 Melting Point Analysis
Melting point is a fundamental physical property that provides a quick and reliable indication of purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12]
Experimental Protocol:
-
Place a small, finely ground amount of the dried sample into a capillary tube.[13]
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.[13]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
Perform a mixed melting point test by mixing the synthesized sample with the reference standard. If there is no depression in the melting point, the compounds are likely identical.[13]
Data Presentation and Comparison
Summarizing the analytical data in tables allows for a direct and clear comparison between the synthesized product and the reference standard.
Table 1: HPLC Purity Comparison
| Compound | Retention Time (min) | Peak Area % |
| Synthesized this compound | [Experimental Value] | [Experimental Value] |
| Reference Standard | [Reference Value] | >98% |
| Impurity 1 (e.g., Salicylic Acid) | [Experimental Value] | [Experimental Value] |
| Unknown Impurity 2 | [Experimental Value] | [Experimental Value] |
Table 2: Physical and Spectroscopic Data Comparison
| Parameter | Synthesized Product | Reference Standard | Purity Indication |
| Appearance | [e.g., White crystalline solid] | White crystalline solid | Conformance |
| Melting Point | [e.g., 148-151°C] | [e.g., 153-154°C] | Broad and depressed range suggests impurities.[14] |
| ¹H NMR Purity (qNMR) | [Experimental Value %] | >98% | Provides absolute purity value.[8] |
| GC-MS Impurities | [List of detected impurities] | Not Detected | Identifies potential volatile/semi-volatile contaminants. |
Visualization of Workflows
Diagrams created using Graphviz help visualize the logical flow of the purity benchmarking process.
Caption: Experimental workflow for the purity analysis of synthesized this compound.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. SSERC | Melting point determination [sserc.org.uk]
Correlating Structure and Activity of 5-Substituted Salicylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted salicylic acid derivatives, with a focus on their anti-inflammatory properties. Due to a limited availability of comprehensive data on a homologous series of 5-ethoxysalicylic acid derivatives, this guide broadens the scope to include various 5-substituted analogues to elucidate key structural determinants of activity. The information presented is supported by experimental data from publicly available literature.
Structure-Activity Relationship Overview
The anti-inflammatory activity of salicylic acid and its derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][2] Modifications to the salicylic acid scaffold can significantly impact its potency and selectivity. Substitution at the 5-position of the salicylic acid ring has been a key area of investigation to enhance anti-inflammatory efficacy.
Key SAR observations for 5-substituted salicylic acid derivatives include:
-
Amidation of the carboxylic group: This modification has been shown to increase the ability of salicylic acid to suppress the expression of NF-κB dependent luciferase and inducible nitric oxide synthase (iNOS).[3]
-
Substitution at the 5-position: The introduction of a chlorine atom at the 5-position has also been found to enhance NF-κB inhibitory activity.[3]
-
Simultaneous modifications: A combination of amidation of the carboxylic group and chlorination at the 5-position can lead to an additive increase in NF-κB inhibitory activity.[3]
-
Alkoxy substitution: While specific comparative data for a range of 5-alkoxy derivatives is scarce, the presence of such groups is a common strategy in medicinal chemistry to modulate lipophilicity and potentially improve cell permeability and target engagement.
Comparative Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of various 5-substituted salicylic acid derivatives, primarily focusing on their ability to inhibit COX enzymes and NF-κB signaling. The data is presented as IC50 values, which represent the concentration of the compound required to achieve 50% inhibition of the target.
| Compound | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB dependent luciferase | 15 | - | - |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB dependent luciferase | 17 | - | - |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB dependent luciferase | 91 | - | - |
| Aspirin | COX-2 dependent PGE2 synthesis | 5.35 | - | - |
| Gentisic acid (2,5-dihydroxybenzoic acid) | COX-2 dependent PGE2 synthesis | Active at 10-100 µM | - | - |
| Sodium Salicylate | COX-2 dependent PGE2 synthesis | No significant inhibition up to 100 µM | - | - |
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[4][5][6] Many anti-inflammatory drugs, including salicylates, exert their effects by modulating this pathway.[3][7] The diagram below illustrates the canonical NF-κB signaling cascade.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of salicylic acid derivatives.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9][10][11][12]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (5-substituted salicylic acid derivatives)
-
Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
DMSO (for dissolving compounds)
-
2.0 M HCl (to stop the reaction)
-
ELISA kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS setup
Procedure:
-
Prepare a reaction mixture containing reaction buffer, heme, and L-epinephrine in an Eppendorf tube.
-
Add a specific amount of COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.
-
Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes. For control wells, add DMSO without the inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding 2.0 M HCl.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vitro Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[1][13][14][15]
Materials:
-
Bovine serum albumin (BSA) or egg albumin (1% aqueous solution)
-
Test compounds
-
Reference drug (e.g., diclofenac sodium, aspirin)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures consisting of the test compound at various concentrations and a 1% aqueous solution of BSA or egg albumin.
-
Adjust the pH of the reaction mixture if necessary.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 57°C or 70°C for 20 minutes to induce protein denaturation.
-
After cooling the samples to room temperature, measure the turbidity (absorbance) at 660 nm using a spectrophotometer.
-
A control sample (without the test compound) is treated in the same manner.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value from the dose-response curve.
Conclusion
The structure-activity relationship of 5-substituted salicylic acid derivatives reveals that modifications at the 5-position and the carboxylic acid moiety can significantly influence their anti-inflammatory activity. While a direct and comprehensive comparison of this compound derivatives is not available, the data on related 5-substituted compounds, particularly those with chloro and amido substitutions, demonstrate a clear potential for enhancing inhibitory activity against key inflammatory mediators like NF-κB. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of novel salicylic acid derivatives in the pursuit of more potent and selective anti-inflammatory agents. Further research focusing on a systematic evaluation of a series of 5-alkoxy salicylic acid derivatives would be invaluable to refine the understanding of their SAR and guide future drug design efforts.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 6. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Salicylic Acid Derivatives: A Focus on 5-Ethoxysalicylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy. Their mechanisms of action, while diverse, often converge on the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade.[1][2] This guide explores the in vitro and in vivo efficacy of representative salicylic acid derivatives to provide a framework for understanding the potential therapeutic profile of 5-Ethoxysalicylic acid. Structure-activity relationship (SAR) studies of salicylic acid derivatives suggest that modifications to the core structure can significantly impact potency and toxicity.[3][4][5] For instance, substitution on the aromatic ring can enhance anti-inflammatory activity.[5] The introduction of an ethoxy group at the 5-position of the salicylic acid ring is a modification that warrants investigation for its potential to modulate the compound's anti-inflammatory and pharmacokinetic properties.
In Vitro Efficacy of Salicylic Acid Derivatives
The in vitro evaluation of salicylic acid derivatives typically involves cell-based assays that measure the inhibition of inflammatory mediators. A common approach is to use cell lines such as RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6] Key parameters measured include the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Table 1: Comparative In Vitro Efficacy of Salicylic Acid Derivatives
| Compound | Cell Line/Assay | Key Findings | Reference Compound | IC50/Effective Concentration |
| Aspirin | Human Platelets (COX-1) | Irreversible inhibition of COX-1 | - | ~30 µM |
| Human Monocytes (LPS-stimulated) | Inhibition of PGE2 production | - | IC50 = 47 µg/mL | |
| Sodium Salicylate | HCT116 cells (NF-κB luciferase assay) | Inhibition of NF-κB activity | - | - |
| 5-Aminosalicylic Acid (5-ASA) | HT-29 and HCT-15 cells | Inhibition of cell growth | Sodium Salicylate | Effective at 5 mM |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | HCT116 cells (NF-κB luciferase assay) | Potent inhibition of NF-κB activity | Salicylic Acid | IC50 = 15 µM |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro LPS-Induced Cytokine Release Assay
This protocol describes a general method for assessing the anti-inflammatory effects of a test compound on cultured macrophages.
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analog) or a vehicle control. Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, with the exception of the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
In Vivo Efficacy of Salicylic Acid Derivatives
In vivo studies are essential to evaluate the systemic anti-inflammatory effects and overall therapeutic potential of a compound. A widely used model is the carrageenan-induced paw edema model in rodents, which assesses the ability of a drug to reduce acute inflammation.[7][8]
Table 2: Comparative In Vivo Efficacy of Salicylic Acid Derivatives
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference Compound |
| Aspirin | Carrageenan-induced paw edema (Rat) | 200 mg/kg, p.o. | Significant reduction in paw edema | - |
| Ibuprofen Analogs (R-60, R-65) | Formalin-induced paw licking (Mouse) | 0.01-10 mg/kg | Reduced licking time and leukocyte migration | Ibuprofen |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | TNBS-induced colitis (Rat) | Rectal administration | Ameliorated colitis, more effective than 5-ASA | 5-Aminosalicylic Acid |
| Acyl and Salicylic Acid Hydrazide Derivatives | Carrageenan-induced paw edema (Mouse) | - | Varying degrees of percentage inhibition of edema | - |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines a standard procedure for evaluating the anti-inflammatory activity of a test compound in vivo.[7][8]
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest.
-
Compound Administration: The test compound or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each time point. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: The NF-κB Canonical Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and a known target for salicylic acid and its derivatives.[1][2]
Caption: Canonical NF-κB signaling pathway and the inhibitory role of salicylates.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: General workflow for in vitro screening of anti-inflammatory compounds.
Experimental Workflow: In Vivo Anti-inflammatory Testing
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
While direct experimental evidence for this compound is pending, the extensive research on related salicylic acid derivatives provides a strong foundation for predicting its potential as an anti-inflammatory agent. The in vitro and in vivo models and protocols detailed in this guide are standard methods that would be appropriate for the evaluation of this compound. Based on structure-activity relationships, the ethoxy substitution at the 5-position could potentially enhance its anti-inflammatory properties. Future research should focus on synthesizing this compound and systematically evaluating its efficacy and safety profile using the established methodologies presented herein to determine its therapeutic potential in comparison to existing salicylates.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
A Comparative Spectroscopic Analysis of Salicylic Acid and Its Derivatives
A deep dive into the spectral signatures of key salicylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide offers detailed experimental protocols and visual workflows to support further research and development.
Salicylic acid and its derivatives are a cornerstone of pharmacology, with applications ranging from analgesic and anti-inflammatory drugs to topical treatments. Understanding the nuanced structural differences between these compounds is paramount for quality control, metabolism studies, and the development of new therapeutic agents. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating these molecular structures. This guide presents a comparative analysis of the spectral data for salicylic acid and three of its key derivatives: acetylsalicylic acid, methyl salicylate, and salicylamide.
Comparative Spectral Data
The following tables summarize the key spectral data for salicylic acid and its derivatives, offering a clear comparison of their characteristic spectroscopic fingerprints.
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Salicylic Acid | 3233 (broad, -OH of acid and phenol) | 1652-1670 (acid) | 1296, 1156-1248 | 2831-2999 (C-H stretch), 1445 (C-C stretch)[1][2] |
| Acetylsalicylic Acid | ~2500-3300 (broad, -OH of acid) | 1751 (ester), 1680-1690 (acid) | 1180-1190 (ester) | ~1370 (C-H bend of CH₃) |
| Methyl Salicylate | 3200 (broad, phenolic -OH) | 1680 (ester) | ~1250, ~1100-1150 | 2955 (C-H stretch of CH₃)[2] |
| Salicylamide | 3390, 3200 (N-H stretch), 3500-2500 (phenolic -OH, broad) | 1680 (amide) | - | 1630 (N-H bend)[3] |
¹H NMR Spectroscopy Data (δ, ppm)
| Compound | -OH (phenolic) | -COOH / -COOR / -CONH₂ | Aromatic Protons | -CH₃ |
| Salicylic Acid | ~11.75 | ~11.75 | 6.9 - 8.0 | - |
| Acetylsalicylic Acid | - | ~11.77 | 7.14 - 8.14 | 2.36[4][5] |
| Methyl Salicylate | ~10.8 | - | 6.8 - 7.8 | 3.9 |
| Salicylamide | ~13.4 | 8.46, 7.94 (-NH₂) | 6.9 - 7.89 | -[3] |
¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | C=O | C-O (phenolic) | Aromatic Carbons | -CH₃ |
| Salicylic Acid | ~172 | ~162 | 115 - 136 | - |
| Acetylsalicylic Acid | ~170 (acid), ~169 (ester) | ~151 | 122 - 135 | ~21 |
| Methyl Salicylate | ~170 | ~161 | 117 - 135 | ~52 |
| Salicylamide | ~171 | ~153 | 114 - 134 | -[6] |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Salicylic Acid | 138 | 120, 92, 64 |
| Acetylsalicylic Acid | 180 | 138, 120, 92, 43 |
| Methyl Salicylate | 152 | 120, 92 |
| Salicylamide | 137 | 119, 92 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed neat between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[8]
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.[6] For ¹³C NMR, the frequency is around 75-125 MHz.[6] Standard pulse sequences are used to acquire the spectra. Key parameters to consider include the number of scans, relaxation delay, and spectral width.[6][7]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for a comparative spectral analysis of salicylic acid derivatives.
Caption: Workflow for comparative spectral analysis of salicylic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. massbank.eu [massbank.eu]
Safety Operating Guide
Proper Disposal of 5-Ethoxysalicylic Acid: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethoxysalicylic acid was not available in public search results. The following guidance is based on general best practices for the disposal of laboratory research chemicals and information available for structurally similar compounds like salicylic acid and its derivatives. Researchers must obtain and consult the specific SDS for this compound from their supplier and confer with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on data for related salicylic acid compounds, the following PPE is recommended.
| PPE Category | Recommended Equipment | Citation |
| Eye and Face Protection | Chemical safety goggles or a face shield. | [1][2][3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber. It is crucial to inspect gloves for any signs of degradation before use and to dispose of contaminated gloves immediately after handling the chemical. | [1][3] |
| Body Protection | A standard laboratory coat should be worn. For situations with a higher risk of splashes or exposure to larger quantities, a chemical-resistant apron or suit is advised. | [1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If there is a risk of inhaling dust (from the solid form) or vapors, a NIOSH-approved respirator with a suitable cartridge should be used. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated with the same diligence as any other laboratory chemical. Adherence to a systematic procedure is key to ensuring safety and regulatory compliance.
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for this compound from the chemical supplier. Section 13 of the SDS will contain specific instructions for disposal.[5]
-
Waste Classification: Unless explicitly stated otherwise in the SDS or by a qualified safety professional, this compound must be treated as hazardous waste.[6]
-
Select an Appropriate Waste Container:
-
Waste Segregation and Collection:
-
Accurate Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9]
-
The date on which waste was first added to the container should also be clearly marked.
-
-
Safe Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
This area should be secure, well-ventilated, and away from sources of heat or ignition.
-
To mitigate the impact of any potential leaks, the primary waste container should be placed within secondary containment.[7]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical such as this compound.
References
- 1. avenalab.com [avenalab.com]
- 2. laballey.com [laballey.com]
- 3. geneseo.edu [geneseo.edu]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 5-Ethoxysalicylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethoxysalicylic acid was found. The following guidance is based on the safety data for the closely related compounds, Salicylic Acid and Ethyl Salicylate. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and conduct a thorough risk assessment based on the specific conditions of use.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and experimental integrity.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure. The following recommendations are based on handling solid salicylic acid derivatives and solutions.
Table 1: PPE for Handling Solid this compound
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hands | Protective gloves | Nitrile or neoprene gloves are preferred. Dispose of contaminated gloves after use. |
| Respiratory | Air-purifying respirator | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large-scale handling. |
| Body | Laboratory coat or long-sleeved clothing | Provides a barrier against accidental skin contact.[2] |
Table 2: PPE for Preparing Solutions and Handling Spills of this compound
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Chemical safety goggles and/or face shield | Goggles with indirect ventilation should be worn for splash protection. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Check for compatibility and breakthrough times. |
| Respiratory | Air-purifying respirator with appropriate cartridges | Recommended when working with solutions that may produce vapors or aerosols, especially in poorly ventilated areas. |
| Body | Chemical-resistant apron or gown | To be worn over a laboratory coat for added protection against splashes. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][3]
Handling and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate PPE as outlined in Table 1 or 2.
-
Avoid the formation of dust and aerosols.
-
When weighing the solid, use a balance with a draft shield.
-
If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them plenty of water to drink. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] |
Spill Response:
In the event of a spill, a prompt and informed response is critical.
-
Evacuation and Notification: Evacuate non-essential personnel from the immediate spill area. Notify the laboratory supervisor or safety officer.
-
Assess the Spill: For small spills of solid material, proceed with cleanup. For large spills, or if you are unsure, contact the institution's environmental health and safety department.
-
Cleanup Procedure for Small Spills:
-
Ensure proper PPE is worn, as detailed in Table 2.
-
Gently sweep or vacuum the spilled solid material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[5]
-
Place the collected material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with a damp cloth or towel.
-
Place all contaminated cleaning materials into the waste container.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3][4] Do not allow the chemical to enter drains or water sources.[5]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container. Follow institutional guidelines for the disposal of contaminated lab coats.
Quantitative Data (Based on Ethyl Salicylate and Salicylic Acid)
| Parameter | Value | Source Compound |
| Acute Oral Toxicity (LD50) | 1320 mg/kg (Rat) | Ethyl Salicylate |
| Flash Point | 107 °C / 224.6 °F | Ethyl Salicylate |
| Boiling Point | 234 °C / 453.2 °F | Ethyl Salicylate |
| Melting Point | 2 - 3 °C / 35.6 - 37.4 °F | Ethyl Salicylate |
Experimental Workflow: Spill Response
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
